5-Chloro-2-iodobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-iodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMQJFVDZWIKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369149 | |
| Record name | 5-Chloro-2-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23399-77-1 | |
| Record name | 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23399-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodobenzotrifluoride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00369149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23399-77-1 | |
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Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1)
Introduction: A Versatile Trifluoromethylated Building Block
This compound is a halogenated aromatic compound distinguished by its unique substitution pattern: a trifluoromethyl group, a chlorine atom, and an iodine atom adorning a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in modern organic synthesis. The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.
The presence of two distinct halogen atoms—chlorine and iodine—at specific positions provides orthogonal handles for sequential, site-selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond allows for selective functionalization at the 2-position, leaving the more robust carbon-chlorine bond at the 5-position available for subsequent transformations. This inherent reactivity profile enables the efficient and controlled construction of complex molecular architectures, making it a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Physicochemical & Structural Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23399-77-1 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₃I | [4][5] |
| Molecular Weight | 306.45 g/mol | [4][5] |
| IUPAC Name | 4-chloro-1-iodo-2-(trifluoromethyl)benzene | [3] |
| Appearance | Colorless or White to Yellow Liquid or Solid | [3] |
| Melting Point | 29-31 °C | [6] |
| Density | 1.97 g/cm³ | [6] |
| Flash Point | >110 °C | [6] |
| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)I | [5] |
| InChI Key | DRMQJFVDZWIKTE-UHFFFAOYSA-N | [3] |
Reactivity Profile and Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while influencing the regiochemistry of nucleophilic attacks. However, its most significant utility lies in metal-catalyzed cross-coupling reactions.
Orthogonal Reactivity in Cross-Coupling
The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to transition metal catalysts (e.g., Palladium) than the carbon-chlorine (C-Cl) bond. This differential reactivity is the cornerstone of its utility, allowing for a two-step, regioselective functionalization strategy.
-
Step 1 (Iodine Position): The iodine at the C2 position can be selectively targeted in reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, leaving the chlorine atom untouched. This allows for the introduction of a wide array of substituents (aryl, alkynyl, vinyl, amino groups) ortho to the trifluoromethyl group.
-
Step 2 (Chlorine Position): The resulting product, now containing a chloro-substituent, can undergo a second cross-coupling reaction under more forcing conditions to modify the C5 position.
This stepwise approach provides a logical and efficient pathway to complex, highly substituted benzotrifluoride derivatives that would be challenging to synthesize otherwise.
Illustrative Workflow: Sequential Suzuki Cross-Coupling
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
References
Physicochemical properties of 5-Chloro-2-iodobenzotrifluoride
An In-Depth Technical Guide to 5-Chloro-2-iodobenzotrifluoride: Properties, Synthesis, and Applications
Abstract
This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom, provides a versatile platform for the construction of complex molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes it a strategic building block, particularly in the pharmaceutical, agrochemical, and material science sectors.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, key applications, and essential protocols for its analysis and safe handling.
Chemical Identity and Physicochemical Profile
This compound, also known by its IUPAC name 4-Chloro-1-iodo-2-(trifluoromethyl)benzene, is a key intermediate in organic synthesis.[2] Its identity is established by the CAS Registry Number 23399-77-1.[3][4][5] The presence of both iodo and chloro substituents allows for selective, sequential reactions, a feature highly valued in multi-step synthetic campaigns.
The core physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and process development.
| Property | Value | Source(s) |
| CAS Number | 23399-77-1 | ,[3],[4] |
| Molecular Formula | C₇H₃ClF₃I | [6],[1],[5] |
| Molecular Weight | 306.45 g/mol | [6],[1],[5] |
| IUPAC Name | 4-chloro-1-iodo-2-(trifluoromethyl)benzene | ,[2] |
| Appearance | Colorless or White to Yellow Liquid or Solid | ,[1] |
| Melting Point | 28-31 °C | [6],[1],[3] |
| Boiling Point | ~235 °C; 219.6±40.0 °C (Predicted) | [1],[3] |
| Density | 1.95 - 1.97 g/cm³ | [1],[3],[4] |
| Flash Point | >110 °C | [3],[4] |
| Refractive Index | 1.5495 - 1.5515 | [3],[4] |
Strategic Reactivity and Synthetic Utility
The primary value of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This disparity allows for highly selective transformations, most notably in metal-catalyzed cross-coupling reactions.
Causality of Reactivity: In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition step is the rate-determining step and occurs preferentially at the more labile C-I bond. This leaves the more robust C-Cl bond intact for subsequent, often harsher, reaction conditions. This two-stage reactivity is a cornerstone of convergent synthesis, enabling the efficient construction of complex molecular architectures from simpler fragments.[1]
Below is a conceptual workflow illustrating this principle of sequential cross-coupling.
Caption: Sequential reaction pathway for this compound.
Core Applications in Research and Development
The unique structural features of this compound make it an invaluable precursor in several high-value chemical industries.
-
Pharmaceutical Development : This compound is a key building block in the synthesis of various pharmaceuticals.[1] The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The halogenated benzene core is a common scaffold for creating compounds that target specific biological pathways, thereby improving drug efficacy.[1][7]
-
Agrochemicals : In the agrochemical industry, it serves as an intermediate for producing advanced herbicides, insecticides, and fungicides.[1][8] The specific arrangement of substituents can be modified to develop compounds with high efficacy and selectivity against target pests or diseases, contributing to more sustainable agricultural practices.[8]
-
Material Science : Researchers utilize this compound in the development of advanced materials, including specialized polymers and coatings.[1] The presence of fluorine imparts properties such as high thermal stability and chemical resistance, which are critical for materials used in demanding environments.[1][8] It also serves as a precursor for novel organic electronic materials.[9]
Caption: Relationship between structural features and applications.
Analytical and Quality Control Protocols
Ensuring the identity and purity of this compound is critical for its successful application in synthesis. A multi-faceted analytical approach involving chromatography and spectroscopy is standard practice.[10][11]
Recommended Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a production batch. Method validation according to ICH Q2(R1) guidelines is required for GMP applications.[10]
-
Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation : Utilize an HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : ~254 nm.
-
Injection Volume : 10 µL.
-
-
Data Acquisition : Inject the prepared sample and record the chromatogram for a sufficient duration (e.g., 15 minutes) to allow for the elution of the main peak and any potential impurities.
-
Data Analysis : Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Caption: Standard workflow for HPLC purity analysis.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and requires appropriate personal protective equipment (PPE).
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | |
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation.H413: May cause long lasting harmful effects to aquatic life. | ,[12] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection. | ,[12] |
Storage and Handling Recommendations:
-
Storage : Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.[3] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Handling : Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[13] Wear standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.[13]
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined physicochemical properties and, most importantly, its capacity for selective, sequential chemical modifications make it a powerful tool for synthetic chemists. Its established role in the creation of complex molecules for the pharmaceutical, agrochemical, and material science industries underscores its continued importance in advancing chemical innovation. Adherence to proper analytical and safety protocols is paramount to leveraging its full potential responsibly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 23399-77-1 [amp.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. scbt.com [scbt.com]
- 6. 23399-77-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 23399-77-1 [amp.chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 5-Chloro-2-iodobenzotrifluoride for Advanced Research and Development
This document provides an in-depth technical overview of 5-Chloro-2-iodobenzotrifluoride (CAS No. 261951-51-9), a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond basic data to explore the practical applications and theoretical underpinnings that make this compound a valuable reagent.
Core Molecular Attributes and Physicochemical Profile
A precise understanding of a molecule's fundamental characteristics is paramount for its effective and safe utilization in any experimental context. This compound is a substituted aromatic compound with a unique electronic and steric profile, making it a versatile intermediate.
Molecular Formula and Weight
The molecular formula for this compound is C₇H₃ClF₃I .[1] This formula is derived from its structure, which consists of a benzene ring substituted with one chlorine atom, one iodine atom, and a trifluoromethyl group.
Based on the atomic masses of its constituent elements, the calculated molecular weight is 308.45 g/mol .[1] This value is fundamental for all stoichiometric calculations, ensuring precision in reaction setups and subsequent yield determinations.
Physicochemical Data Summary
The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems. The data presented below has been compiled from reputable chemical data sources.
| Property | Value | Rationale and Implications |
| CAS Number | 261951-51-9 | The universally recognized identifier for this specific chemical substance. |
| Appearance | Colorless to light yellow liquid | Indicates the typical purity of the compound. Any significant deviation in color may suggest impurities or degradation. |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | Its relatively high boiling point suggests low volatility at room temperature, simplifying handling but requiring heating for distillation. |
| Density | 1.956 ± 0.06 g/cm³ | Being significantly denser than water, it will form the lower layer in an immiscible aqueous mixture. |
| Flash Point | 79.7 ± 27.3 °C | This value is crucial for safety assessments, indicating the temperature at which it can ignite in the presence of an ignition source. |
Experimental Workflow: Preparation of a Standardized Solution
In many applications, particularly in quantitative analysis or reaction optimization, the preparation of a standardized solution is the first critical step. This protocol describes a self-validating system for preparing a 0.1 M solution of this compound in Dichloromethane (DCM), a common organic solvent.
Step-by-Step Protocol
-
Mass Calculation: The required mass is determined using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For a 100 mL (0.1 L) solution of 0.1 M: Mass = 0.1 mol/L × 0.1 L × 308.45 g/mol = 3.0845 g
-
Weighing and Transfer: Using an analytical balance, accurately weigh 3.0845 g of this compound. The use of an analytical balance is crucial for the precision required in a standardized solution. Transfer the weighed compound into a 100 mL Class A volumetric flask. The 'Class A' designation ensures the volume measurement is within a tight tolerance, a key aspect of this self-validating protocol.
-
Dissolution: Add approximately 50-60 mL of DCM to the volumetric flask. Swirl the flask gently to dissolve the compound. DCM is chosen for its ability to readily dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies removal post-reaction.
-
Dilution to Volume: Once the solute is fully dissolved, carefully add more DCM until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask. Avoid overshooting the mark, as this is an irreversible error that would compromise the solution's concentration.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogenous solution. This step is critical to eliminate concentration gradients within the solution.
Workflow Visualization
The following diagram illustrates the logical flow of the standardized solution preparation protocol.
Caption: Workflow for preparing a 0.1 M solution of this compound.
Application in Suzuki-Miyaura Cross-Coupling
The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.
Mechanistic Rationale
The C-I bond is significantly weaker than the C-Cl bond, leading to a high degree of chemoselectivity. The palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This differential reactivity is a powerful tool for sequential, site-selective modifications of the aromatic core.
Generalized Reaction Scheme
The diagram below illustrates the logical relationship in a Suzuki-Miyaura coupling involving this compound.
Caption: Logical flow of a Suzuki-Miyaura cross-coupling reaction.
This selective reactivity allows for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this a desirable scaffold in drug discovery.
References
An In-depth Technical Guide to 4-chloro-1-iodo-2-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-iodo-2-(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the synthesis of complex bioactive molecules. This guide aims to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and safety information.
Introduction: The Strategic Importance of Trifluoromethylated Aromatics
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1]
4-chloro-1-iodo-2-(trifluoromethyl)benzene is a prime example of a strategically functionalized aromatic compound. It features a trifluoromethyl group, a chloro atom, and an iodo atom on a benzene ring. This unique combination of substituents offers a powerful platform for synthetic chemists, providing multiple reactive handles for selective chemical transformations. The presence of both a chloro and an iodo group allows for differential reactivity in cross-coupling reactions, a key strategy in the construction of complex molecular architectures.[2]
This guide will explore the synthesis, properties, and synthetic utility of this valuable intermediate, highlighting its potential to accelerate the discovery and development of novel therapeutics.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is crucial for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 4-chloro-1-iodo-2-(trifluoromethyl)benzene | [3] |
| Synonyms | 5-Chloro-2-iodobenzotrifluoride, 4-Chloro-2-(trifluoromethyl)-1-iodobenzene | [3] |
| CAS Number | 23399-77-1 | [3] |
| Molecular Formula | C₇H₃ClF₃I | [3] |
| Molecular Weight | 306.45 g/mol | [3] |
| Appearance | Not specified in readily available sources, likely a solid or liquid | - |
| Melting Point | Not specified in readily available sources | - |
| Boiling Point | Not specified in readily available sources | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Synthesis of 4-chloro-1-iodo-2-(trifluoromethyl)benzene
The synthesis of 4-chloro-1-iodo-2-(trifluoromethyl)benzene can be approached through several routes. A common and logical strategy involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction.
Proposed Synthetic Pathway: Sandmeyer Reaction
A plausible and efficient synthesis starts from the commercially available 4-chloro-2-(trifluoromethyl)aniline. This aniline can be converted to the corresponding diazonium salt, which is then reacted with an iodide source to introduce the iodine atom.
Caption: Proposed synthesis of 4-chloro-1-iodo-2-(trifluoromethyl)benzene via a Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reaction conditions.[4][5] Researchers should optimize the reaction parameters for their specific laboratory setup.
Materials:
-
4-chloro-2-(trifluoromethyl)aniline[6]
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-chloro-2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with a dilute solution of sodium sulfite or sodium thiosulfate to remove any unreacted iodine, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-chloro-1-iodo-2-(trifluoromethyl)benzene.
-
Reactivity and Synthetic Applications
The presence of two different halogen atoms (iodine and chlorine) on the aromatic ring of 4-chloro-1-iodo-2-(trifluoromethyl)benzene allows for selective and sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling chemists to functionalize the 1-position selectively while leaving the 4-position available for subsequent transformations.[2]
Caption: Reactivity of 4-chloro-1-iodo-2-(trifluoromethyl)benzene in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck-Mizoroki Reaction: Reaction with alkenes to form substituted alkenes.
Application in the Synthesis of Kinase Inhibitors
Trifluoromethylated aromatic compounds are common motifs in many kinase inhibitors used in cancer therapy. While direct synthesis of approved drugs from 4-chloro-1-iodo-2-(trifluoromethyl)benzene is not widely documented in publicly available literature, its structural motifs are present in several important pharmaceuticals. For instance, the BRAF inhibitor Vemurafenib (PLX4032) and Dabrafenib contain related trifluoromethylphenyl and chlorophenyl moieties.[7][8][9] This highlights the importance of building blocks like 4-chloro-1-iodo-2-(trifluoromethyl)benzene in the synthesis of analogs and novel kinase inhibitors.[9]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, iodo, and trifluoromethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-chloro-1-iodo-2-(trifluoromethyl)benzene.
-
Hazard Identification: Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-chloro-1-iodo-2-(trifluoromethyl)benzene is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for selective and sequential transformations, making it an ideal starting material for the construction of complex molecular architectures. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2,3,5-trifluorobenzoic Acid [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thno.org [thno.org]
- 7. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 5-Chloro-2-iodobenzotrifluoride, a key building block in the development of pharmaceuticals and agrochemicals. The primary and most industrially viable route proceeds via a multi-step synthesis commencing with m-chlorobenzotrifluoride. This guide details the nitration to form 4-chloro-2-nitrobenzotrifluoride, subsequent reduction to 2-amino-4-chlorobenzotrifluoride, and the final transformation via a Sandmeyer-type diazotization and iodination. Each step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of key process parameters. This document is intended to serve as a valuable resource for researchers and process chemists in the fine chemicals industry.
Introduction
This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its trifluoromethyl group imparts unique electronic properties and metabolic stability, while the chloro and iodo substituents provide versatile handles for further chemical modifications, such as cross-coupling reactions. This trifunctional scaffold makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and crop protection.
The synthesis of this compound is not a trivial process and requires a carefully planned multi-step sequence. The most logical and widely practiced approach involves the functionalization of a readily available starting material, m-chlorobenzotrifluoride. This guide will elucidate the key transformations involved in this pathway, providing both theoretical understanding and practical, field-proven protocols.
The Primary Synthetic Pathway: A Three-Step Approach
The most efficient and scalable synthesis of this compound begins with m-chlorobenzotrifluoride and proceeds through the following key stages:
-
Step 1: Nitration of m-chlorobenzotrifluoride to introduce a nitro group, yielding 4-chloro-2-nitrobenzotrifluoride.
-
Step 2: Reduction of the nitro group to an amino group to form 2-amino-4-chlorobenzotrifluoride.
-
Step 3: Sandmeyer-type Diazotization and Iodination of the amino group to install the iodine atom, affording the final product, this compound.
This strategic sequence allows for the regioselective introduction of the required substituents onto the benzotrifluoride core.
A Technical Guide to Trifluoromethylated Aromatic Compounds: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of a parent compound.[1][2] Attaching a CF₃ group to an aromatic ring can significantly influence lipophilicity, metabolic stability, binding affinity, and acidity, making it a powerful tool for optimizing molecular behavior.[1][3] This guide provides an in-depth technical overview of the core characteristics of trifluoromethylated aromatic compounds, intended for researchers, scientists, and professionals in drug development. We will explore the unique properties imparted by the CF₃ group, delve into key synthetic methodologies, and examine its application in successful drug candidates.
The Trifluoromethyl Group: A Substituent of Unique Influence
The trifluoromethyl group is often considered a "super-methyl" group, but its electronic properties are vastly different. It is a potent electron-withdrawing group, primarily through the inductive effect of the three highly electronegative fluorine atoms.[2][4] This strong electron-withdrawing nature significantly alters the electron density of the attached aromatic ring, impacting its reactivity and the acidity of nearby functional groups.[2][5]
Electronic and Steric Profile
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than a C-H bond.[6] This inherent strength is the basis for the enhanced metabolic stability observed in many trifluoromethylated drugs.[5][7] While sterically larger than a hydrogen atom, the CF₃ group is often used as a bioisostere for a chlorine atom or a methyl group to fine-tune steric and electronic interactions with biological targets.[6][8]
The diagram below illustrates the powerful inductive electron-withdrawing effect (-I effect) of the trifluoromethyl group on an aromatic ring, which surpasses its weak resonance effect (+R effect), leading to an overall deactivation of the ring towards electrophilic substitution.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Procuring 5-Chloro-2-iodobenzotrifluoride: From Supplier Vetting to Quality Control
In the intricate world of pharmaceutical and materials science research, the quality of starting materials is paramount. The selection of a seemingly simple reagent can be the determining factor in the success or failure of a complex synthesis. 5-Chloro-2-iodobenzotrifluoride, a versatile building block, is a case in point. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this critical compound, ensuring the procurement of high-quality material for reproducible and reliable results.
The Strategic Importance of this compound in Synthesis
This compound (CAS No. 23399-77-1) is a key intermediate in the synthesis of a wide array of fluorinated compounds.[1][2] Its utility stems from the presence of three key functional groups on the benzene ring: a trifluoromethyl group, a chlorine atom, and an iodine atom. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodine and chlorine atoms provide orthogonal handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse molecular fragments. This makes this compound a valuable precursor for creating complex molecular architectures.[2]
Identifying Reputable Commercial Suppliers
A number of chemical suppliers offer this compound. While a comprehensive list is dynamic, the following table highlights some of the established vendors in the field. It is crucial to note that purity specifications, available quantities, and lead times can vary, and direct consultation with the supplier is always recommended.
| Supplier | Purity (Typical) | Available Quantities |
| Sigma-Aldrich (Ambeed) | 98% | 5g, 25g, 100g, 500g |
| Henan Allgreen Chemical | 97%, 98% | Inquire for details[1] |
| Santa Cruz Biotechnology | For Research Use Only | Inquire for details[3] |
| Matrix Scientific | - | Inquire for details[4] |
| CP Lab Safety | min 98% | 100g[5] |
A Step-by-Step Guide to Supplier Qualification
Making an informed decision on a supplier requires a systematic approach. The following workflow provides a logical progression from initial identification to final material qualification.
Caption: A systematic workflow for qualifying a chemical supplier.
Critical Quality Control: Beyond the Supplier's Certificate of Analysis
While the Certificate of Analysis (CoA) provided by the supplier is a primary source of information, it is imperative for the end-user to have a robust in-house quality control (QC) protocol. This ensures the material meets the specific demands of the intended application.
Key Analytical Techniques for In-House QC:
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity of the compound and for quantitative analysis.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent alternative for assessing purity and confirming the molecular weight and fragmentation pattern of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for elucidating the molecular structure and identifying any structurally related impurities.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.[6]
A Recommended In-House QC Protocol:
-
Visual Inspection: Upon receipt, visually inspect the material for any inconsistencies in color or form. The material is typically a colorless liquid or a white to yellow solid.
-
Solubility Check: Dissolve a small sample in a suitable solvent (e.g., deuterated chloroform for NMR) to check for any insoluble matter.
-
Purity Verification via HPLC or GC-MS: Run a sample on a calibrated HPLC or GC-MS system to confirm the purity stated on the CoA.
-
Structural Confirmation by NMR: Acquire ¹H and ¹³C NMR spectra to verify the chemical structure and ensure the absence of significant impurities.
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the quality and ensure the safety of personnel.
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes, and do not breathe in dust or vapors.[8][9]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1]
By implementing this rigorous approach to supplier selection and in-house quality control, researchers can significantly enhance the reliability and reproducibility of their work, ultimately accelerating the pace of discovery and innovation.
References
- 1. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 23399-77-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to the Safe Handling of 5-Chloro-2-iodobenzotrifluoride: A Synthesis of Safety Data and Practical Application
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1). As a halogenated aromatic compound, it is a valuable building block in organic synthesis, particularly for introducing the trifluoromethyl group into complex molecules for pharmaceutical and agrochemical development.[1][2] However, its chemical reactivity necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This document moves beyond a standard Safety Data Sheet (SDS) to provide a practical, field-proven framework for risk mitigation, grounded in authoritative data and extensive laboratory experience.
Section 1: Compound Identification and Physicochemical Profile
A foundational aspect of laboratory safety is a precise understanding of the material's identity and physical properties. This compound is an organohalide with the molecular formula C₇H₃ClF₃I.[3] Its key identifiers and properties are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 4-chloro-1-iodo-2-(trifluoromethyl)benzene; 2-Iodo-5-chloro-α,α,α-trifluorotoluene[4] |
| CAS Number | 23399-77-1[3] |
| Molecular Formula | C₇H₃ClF₃I[3] |
| Molecular Weight | 306.45 g/mol [3] |
Table 2: Physicochemical Properties
| Property | Value | Practical Implication for Researchers |
|---|---|---|
| Appearance | Colorless or White to Yellow Liquid or Solid | The physical state may vary with ambient lab temperature. |
| Melting Point | 29-31 °C[4][5][6] | This low melting point explains its variable appearance. It may be supplied as a solid but can easily melt, requiring protocols for handling both phases. |
| Boiling Point | 219.6 ± 40.0 °C (Predicted)[5] | The high boiling point indicates low volatility at room temperature, but heating should be conducted in a well-ventilated area or fume hood. |
| Density | ~1.97 g/cm³[4][5] | Significantly denser than water. |
| Flash Point | >110 °C[4][5] | While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[7][8] |
Section 2: The GHS Hazard Profile: A Researcher's Interpretation
The Globally Harmonized System (GHS) provides a framework for understanding the intrinsic hazards of a chemical. For this compound, the classification indicates moderate acute and chronic hazards that demand respect and careful handling.
Caption: GHS Hazard Profile for this compound.
-
H302: Harmful if swallowed .[5] This is a primary route of exposure concern during weighing and transfer operations. The causality is direct toxicological impact upon ingestion. Meticulous housekeeping and preventing hand-to-mouth contact are essential.
-
H319: Causes serious eye irritation .[5][6] The chemical structure suggests it can cause significant, potentially damaging, irritation upon contact with eye tissue. This is why the use of chemical safety goggles is non-negotiable.
-
H413: May cause long lasting harmful effects to aquatic life .[5] This underscores the importance of proper disposal. The compound is not readily biodegradable, and its release into drains or waterways can lead to persistent environmental contamination.[7]
-
H317: May cause an allergic skin reaction .[6] Some data suggests a potential for skin sensitization. This means repeated exposure could lead to an allergic response. The logical protocol, therefore, is to always prevent skin contact through the use of appropriate gloves and a lab coat.
Section 3: Risk Mitigation Framework: From Storage to Disposal
A self-validating safety system treats the chemical's entire lifecycle within the laboratory as a controlled process. The following workflow and protocols are designed to minimize exposure risk at every stage.
Caption: Safe Laboratory Workflow for this compound.
Protocol for Secure Storage
The chemical stability of this compound is contingent upon its storage conditions.[9][10]
-
Location: Store in a dry, cool, and well-ventilated place.[7][8][10]
-
Container: Keep the container tightly sealed to prevent contamination.
-
Environmental Conditions: Keep in a dark place and protect from direct sunlight to prevent potential photodecomposition.[8][11]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[7][8][10]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel.[12]
Protocol for Safe Handling and Use
This protocol is designed to prevent direct contact and aerosol inhalation.
-
Area Preparation:
-
Personal Protective Equipment (PPE) Donning:
-
Chemical Transfer:
-
Conduct all manipulations, including weighing and transfers, inside the fume hood to control vapor exposure.
-
If the material is solid, use a spatula for transfers. Avoid creating dust.
-
If the material has melted, use a pipette or syringe.
-
-
Decontamination and Cleanup:
Protocol for Waste Disposal
-
Classification: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10][12] Do not allow the chemical to enter drains or the environment.[9]
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release.
In Case of Personal Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][12][13] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical attention.[12][13][15] |
| Inhalation | Remove person to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor. If breathing is difficult or has stopped, provide artificial respiration.[12][13][15] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10][12] |
In Case of Accidental Release (Spill)
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don the appropriate PPE as described in section 3.2, including respiratory protection if vapors are significant.
-
Contain: Cover the spill with a non-combustible, inert absorbent material like sand, silica gel, or vermiculite.[7][11]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][11]
-
Decontaminate: Clean the spill area thoroughly.
In Case of Fire
-
Suitable Extinguishing Media: Use a water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][9][13]
-
Specific Hazards: The compound is combustible. Fire may produce hazardous decomposition products including carbon oxides, hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen iodide (HI).[8][11]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[8][13][16]
Conclusion
This compound is a potent synthetic tool whose utility is matched by its moderate hazard profile. By integrating the insights from its Safety Data Sheet with the robust, causality-driven protocols outlined in this guide, researchers can handle this compound with a high degree of safety. The core principles of risk mitigation—containment, diligent use of PPE, and emergency preparedness—form a self-validating system that protects the scientist, the integrity of the research, and the environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 23399-77-1 [amp.chemicalbook.com]
- 6. 23399-77-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. cdp.dhs.gov [cdp.dhs.gov]
An In-depth Technical Guide to the Safe Storage and Handling of 5-Chloro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodobenzotrifluoride is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis. Its trifluoromethyl, chloro, and iodo functionalities make it a versatile reagent, particularly in the development of novel pharmaceuticals and agrochemicals where such motifs can enhance biological activity and improve pharmacokinetic properties[1]. However, the same structural features that impart its synthetic utility also necessitate stringent safety protocols. The presence of multiple halogens on an aromatic ring, combined with the energetic trifluoromethyl group, requires a comprehensive understanding of its reactivity, stability, and toxicological profile to ensure safe handling.
This guide provides an in-depth framework for the safe storage, handling, and disposal of this compound. Moving beyond a simple recitation of procedural steps, it delves into the causal reasoning behind each recommendation, grounding them in the physicochemical properties of the molecule. The protocols described herein are designed as self-validating systems to foster a culture of safety and scientific integrity in the laboratory.
Section 1: Physicochemical Properties and Their Implications
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics directly influence storage conditions, handling techniques, and the selection of appropriate personal protective equipment (PPE).
Causality: The physical state (solid or liquid) at ambient temperature is a critical determinant of its handling protocol. With a melting point of 28°C, this compound can exist as either a low-melting solid or a liquid, depending on the laboratory's ambient temperature[1]. This requires a dual-approach strategy: when solid, there is a risk of dust inhalation, and when liquid, a risk of vapor inhalation and splashes. Its high boiling point suggests it is not highly volatile at room temperature, but heating will significantly increase vapor pressure[1]. The compound should be stored in a dark place as the carbon-iodine bond can be sensitive to light.
| Property | Value | Source(s) |
| CAS Number | 23399-77-1 | [2] |
| Molecular Formula | C₇H₃ClF₃I | [1] |
| Molecular Weight | 306.45 g/mol | [1][3] |
| Appearance | Colorless or White to Yellow Liquid or Solid | [1] |
| Melting Point | 28 °C | [1] |
| Boiling Point | 235 °C | [1] |
| Density | 1.95 g/cm³ | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place |
Section 2: Hazard Identification and Risk Assessment
This compound presents several health and environmental hazards that must be rigorously managed. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Classification:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Eye Irritation: Causes serious eye irritation[5].
-
Respiratory Irritation: May cause respiratory irritation[4][5].
-
Chronic Hazards: May be harmful to aquatic life with long-lasting effects.
Causality: Halogenated aromatic compounds are known irritants. The lipophilic nature of the molecule allows it to penetrate skin, and its reactivity can lead to irritation of mucous membranes and the respiratory tract. The iodine atom, in particular, can be associated with skin sensitization and irritation[6][7]. The trifluoromethyl group enhances the compound's stability but does not eliminate its potential for adverse biological interactions.
A systematic risk assessment is mandatory before any work begins. This process involves identifying the hazards, evaluating the risks associated with the specific experimental procedure, and implementing control measures to mitigate those risks.
Caption: A workflow for assessing and mitigating risks.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood[4]. This is the most critical engineering control to minimize inhalation exposure to vapors or potential dust.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors[4].
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area[6].
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards of the chemical and the procedure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (Inspect before use) | Provides a barrier against skin contact. Halogenated compounds can degrade certain glove materials; check manufacturer's compatibility data. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and potential dust, preventing serious eye irritation[8]. |
| Skin/Body Protection | Flame-retardant lab coat, closed-toe shoes | Prevents contamination of personal clothing and protects skin from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (if fume hood is unavailable or in case of a large spill) | Required for emergency situations or where engineering controls cannot maintain exposure below safe limits[4]. |
Section 4: Standard Operating Procedure for Handling
This detailed protocol ensures that the compound is handled safely and consistently.
Caption: Step-by-step safe handling workflow.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions:
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources[9]. A dedicated cabinet for halogenated compounds is recommended.
-
Container: Keep the container tightly sealed to prevent moisture ingress and evaporation[10]. Ensure the original manufacturer's label is intact and legible.
-
Segregation: It is imperative to segregate this compound from incompatible materials. The principle of segregation prevents accidental mixing, which could lead to violent reactions, fires, or the release of toxic gases[11][12].
Chemical Incompatibilities:
-
Strong Oxidizing Agents: Benzotrifluorides can react violently with strong oxidizers[13].
-
Strong Bases: May react with strong bases[13].
-
Reactive Metals: Iodine compounds can react with certain metals[7]. Avoid storing near alkali metals or powdered metals like aluminum[11].
Caption: Segregation of incompatible chemicals.
Section 6: Spill, Exposure, and Waste Disposal Procedures
Emergency Procedures:
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[5][6]. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][6]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container[7].
-
Do not allow the material to enter sewers or waterways[7].
Waste Disposal:
-
Classification: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container[4]. It is critical not to mix halogenated waste with non-halogenated solvent waste[12].
-
Procedure: All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations[7][14][15].
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 23399-77-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. edvotek.com [edvotek.com]
- 8. echemi.com [echemi.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. Benzotrifluoride - Safety Data Sheet [chemicalbook.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Spectroscopic data (NMR, IR, MS) for 5-Chloro-2-iodobenzotrifluoride
A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-iodobenzotrifluoride
Introduction: Defining the Molecule
This compound (CAS No. 23399-77-1) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃I.[1][2] Its structure, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on a benzene ring, makes it a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The distinct electronic and steric properties imparted by each substituent create a unique molecular architecture that is both a synthetic opportunity and an analytical challenge.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As publicly available spectral data for this specific compound is limited, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its substitution pattern and electronic environment.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the chloro, iodo, and trifluoromethyl substituents will shift these protons downfield (to a higher ppm value) relative to benzene (7.34 ppm).
-
H-3: This proton is ortho to the bulky iodine atom and meta to the chlorine. It is expected to appear as a doublet.
-
H-4: Situated between the chloro and trifluoromethyl groups, this proton will experience coupling from both H-3 and H-6, likely appearing as a doublet of doublets.
-
H-6: This proton is ortho to the chlorine and meta to the iodine. It is expected to be a doublet.
The precise chemical shifts and coupling constants are sensitive to the solvent used but provide definitive proof of the 1,2,4,5-substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 | 7.8 - 8.0 | d (doublet) | ~8-9 Hz (³JHH) | 1H |
| H-4 | 7.5 - 7.7 | dd (doublet of doublets) | ~8-9 Hz, ~2-3 Hz | 1H |
| H-6 | 7.3 - 7.5 | d (doublet) | ~2-3 Hz (⁴JHH) | 1H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon.
-
Aromatic Carbons: The chemical shifts are influenced by the attached substituents. The carbon bearing the iodine (C-2) will be shifted significantly upfield due to the "heavy atom effect," while the carbon attached to the trifluoromethyl group (C-1) will be shifted downfield.
-
Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a hallmark of the CF₃ group.[3]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 (-CF₃) | 125 - 135 | q (quartet) |
| C-2 (-I) | 90 - 100 | s (singlet) |
| C-3 | 135 - 145 | s (singlet) |
| C-4 | 130 - 140 | s (singlet) |
| C-5 (-Cl) | 130 - 140 | s (singlet) |
| C-6 | 125 - 135 | s (singlet) |
| -CF₃ | 120 - 130 | q (quartet, ¹JCF ≈ 270-280 Hz) |
Note: Some aromatic signals may exhibit smaller long-range C-F couplings.[4]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is exceptionally useful for fluorinated compounds. For this compound, the spectrum is expected to be simple, showing a single sharp signal.
-
-CF₃ Signal: The three fluorine atoms are chemically equivalent and will produce a singlet. Its chemical shift, typically referenced against CFCl₃ (0 ppm), is expected in the range of -60 to -65 ppm, which is characteristic of an aromatic trifluoromethyl group.[3]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[5][6]
-
Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.[7]
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.[8]
-
Acquire a standard ¹H spectrum to confirm sample concentration and purity.
-
Proceed to acquire ¹³C and ¹⁹F spectra. For ¹³C, a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are crucial for obtaining good signal-to-noise for all carbon signals, including quaternary carbons.[9]
-
Integrated NMR Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation using NMR.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid method for identifying functional groups. The spectrum is typically divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by strong absorptions from the C-F bonds of the trifluoromethyl group.
-
C-F Stretching: The CF₃ group gives rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.[10][11]
-
Aromatic C=C Stretching: The benzene ring will show several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.
-
C-Cl and C-I Stretching: These bonds absorb in the lower frequency (fingerprint) region, typically below 800 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Assignment |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl Group (CF₃) |
| 800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Chloride |
| 600 - 500 | Medium | C-I Stretch | Aryl Iodide |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[12][13]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the crystal.[14]
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.[14]
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for small, volatile molecules, causing reproducible fragmentation.[15][16]
Analysis of the Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula C₇H₃ClF₃I gives a monoisotopic mass of approximately 306 g/mol .[1] The molecular ion peak should therefore be observed at m/z 306.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic signature of chlorine. The M⁺ peak at m/z 306 (containing ³⁵Cl) will be accompanied by an M+2 peak at m/z 308 (containing ³⁷Cl) with a relative intensity of approximately one-third (3:1 ratio). This pattern is a definitive indicator of the presence of a single chlorine atom.[17][18]
-
Fragmentation: EI is a "hard" ionization technique, leading to significant fragmentation.[19][20] The most likely fragmentation pathways involve the cleavage of the weakest bonds.
-
Loss of Iodine: The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical (·I, 127 Da) is expected at m/z 179 (306 - 127). This fragment will still show the 3:1 chlorine isotope pattern at m/z 179/181.
-
Loss of Chlorine: Loss of a chlorine radical (·Cl, 35 Da) would yield a peak at m/z 271.
-
Loss of CF₃: Loss of a trifluoromethyl radical (·CF₃, 69 Da) would result in a peak at m/z 237.
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z (for ³⁵Cl) | Relative Intensity | Proposed Identity |
|---|---|---|
| 306 | Medium | [M]⁺ (Molecular Ion) |
| 308 | Medium (33% of 306) | [M+2]⁺ (³⁷Cl Isotope Peak) |
| 179 | High | [M - I]⁺ |
| 181 | High (33% of 179) | [M - I + 2]⁺ (³⁷Cl Isotope Peak) |
| 127 | Medium-High | [I]⁺ |
Fragmentation Workflow
The logical fragmentation pathway can be visualized to aid in spectral interpretation.
Experimental Protocol: GC-EI-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities (e.g., ramp from 50°C to 250°C).
-
-
MS Method:
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the analyte. Identify the molecular ion, check for the characteristic chlorine isotope pattern, and assign structures to the major fragment ions.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous map of the molecule's covalent framework. Infrared spectroscopy rapidly confirms the presence of key functional groups, especially the prominent trifluoromethyl C-F bonds. Finally, mass spectrometry validates the molecular weight through the molecular ion and reveals characteristic fragmentation patterns, including the definitive 3:1 isotopic signature of chlorine, that corroborate the proposed structure. The protocols and predictive data outlined in this guide establish a robust framework for the confident characterization of this important synthetic building block.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 23399-77-1 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. rsc.org [rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benthamopen.com [benthamopen.com]
- 12. agilent.com [agilent.com]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. whitman.edu [whitman.edu]
- 19. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 20. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
Using 5-Chloro-2-iodobenzotrifluoride in palladium-catalyzed cross-coupling reactions
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 5-Chloro-2-iodobenzotrifluoride
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for complex, highly functionalized molecular scaffolds is incessant. This compound (CAS No. 23399-77-1) emerges as a preeminent building block, engineered for synthetic efficiency and versatility.[1][2][3][4] Its structure is a testament to deliberate chemical design, featuring a trifluoromethyl group and two distinct halogen atoms—iodine and chlorine—on a benzene ring.
The trifluoromethyl (-CF₃) group is a well-established bioisostere in medicinal chemistry, often introduced to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[5][] However, the true synthetic power of this reagent lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity delta is the cornerstone of its utility, enabling chemists to perform regioselective cross-coupling reactions with surgical precision. This guide provides detailed protocols and the underlying chemical rationale for employing this compound in three pivotal palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Core Principle: Chemoselective Functionalization
The success of using di-halogenated substrates like this compound hinges on the principle of chemoselectivity. The palladium catalyst, the linchpin of these reactions, preferentially activates the C-I bond. Under carefully controlled conditions, the C-Cl bond remains a spectator, available for subsequent, orthogonal transformations under more forcing conditions if desired. This allows for a stepwise, modular approach to building molecular complexity.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-iodobenzotrifluoride in Medicinal Chemistry
This compound is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of two distinct halogen atoms (iodine and chlorine) at the 2 and 5 positions, respectively, allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization. This differential reactivity is fundamental to the strategic construction of polysubstituted aromatic scaffolds.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex in the presence of a base.[2] This application note provides detailed protocols and insights for the successful Suzuki coupling of this compound with various boronic acids, a critical transformation for the synthesis of novel pharmaceutical intermediates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions.[3] The catalytic cycle is generally accepted to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) complex.[1] This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium(II) complex, displacing the halide. The base plays a critical role in this step by forming a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki coupling of this compound. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide. Below are two representative protocols that have proven effective for this substrate.
Protocol 1: General Purpose Coupling with Arylboronic Acids
This protocol is suitable for a wide range of electronically diverse arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (1-5 mol%)
-
Triphenylphosphine (PPh3) or a more electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[7] (2-10 mol%)
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)2, 0.02 equiv) and the ligand (e.g., PPh3, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). The solution should be sparged with the inert gas for at least 15 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Protocol 2: Coupling with Sterically Hindered or Electron-Deficient Boronic Acids
For more challenging substrates, such as sterically hindered or electron-deficient boronic acids, a more active catalyst system is often required.[8]
Materials:
-
This compound
-
Sterically hindered or electron-deficient arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (2-5 mol%)
-
Cesium carbonate (Cs2CO3) or Potassium phosphate (K3PO4) (3 equivalents)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strong stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., Cs2CO3, 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 equiv) to a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Comparison of Reaction Parameters
The choice of reaction components can significantly impact the outcome of the Suzuki coupling. The following table summarizes key parameters and their rationale.
| Parameter | Protocol 1 (General) | Protocol 2 (Challenging) | Rationale and Field Insights |
| Palladium Catalyst | Pd(OAc)2 / PPh3 | Pd(dppf)Cl2 | Pd(dppf)Cl2 is a pre-formed, air-stable catalyst that often exhibits higher activity for challenging substrates due to the electron-rich and bulky nature of the dppf ligand.[9] |
| Ligand | PPh3 or SPhos | dppf (in Pd(dppf)Cl2) | Electron-rich and bulky phosphine ligands facilitate both the oxidative addition and reductive elimination steps, leading to faster reaction rates and higher yields, especially with less reactive aryl chlorides.[6][7] |
| Base | K2CO3 or K3PO4 | Cs2CO3 or K3PO4 | Stronger bases like Cs2CO3 can enhance the rate of transmetalation, which is often beneficial for electron-deficient boronic acids.[10] However, excessively strong bases can lead to side reactions like protodeboronation.[8] |
| Solvent | 1,4-Dioxane/Water | Toluene or THF | The choice of solvent can influence catalyst solubility and activity.[11][12] Aprotic polar solvents like dioxane can stabilize the palladium intermediates, while toluene is a common choice for anhydrous conditions. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures are often required for less reactive substrates to overcome the activation energy barrier for oxidative addition. |
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reactions can be due to catalyst deactivation (ensure a rigorously inert atmosphere), insufficient heating, or an inappropriate choice of base or solvent. For challenging couplings, screening different ligands and bases is recommended.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is more prevalent with electron-deficient arylboronic acids and under strongly basic conditions.[8] Using a milder base (e.g., K3PO4 instead of NaOH) or a more active catalyst to allow for lower reaction temperatures can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly at higher temperatures or with excess boronic acid. Using a stoichiometric amount or a slight excess of the boronic acid can minimize this side reaction.
-
Selectivity: The protocols described are designed for selective coupling at the more reactive iodo- position. Coupling at the chloro- position would require more forcing conditions, typically with a more active catalyst system designed for aryl chlorides.[6]
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of valuable 2-aryl-5-chlorobenzotrifluoride derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and selectivity for a broad range of substrates. The protocols and insights provided in this application note serve as a starting point for the development of optimized synthetic routes in drug discovery and development programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: Sonogashira Reaction Conditions for 5-Chloro-2-iodobenzotrifluoride
Introduction: Strategic C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][4] These attributes have cemented its role in the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced organic materials and nanomaterials.[1][5][6]
This guide focuses on a particularly valuable substrate: 5-Chloro-2-iodobenzotrifluoride . This molecule is a versatile building block in medicinal chemistry and materials science. The trifluoromethyl (CF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity. The presence of two distinct halogen atoms (iodine and chlorine) offers a platform for selective, sequential cross-coupling reactions. Due to the significant difference in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl), the Sonogashira reaction can be performed with high chemoselectivity at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.[7]
Core Concepts: The Catalytic Machinery
The efficacy of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1][7][8]
-
The Palladium Cycle: This is the main engine of the cross-coupling. It begins with the oxidative addition of the active Pd(0) catalyst into the aryl-iodide bond of this compound, forming a Pd(II) intermediate.[7] In the next step, transmetalation , the alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The cycle concludes with reductive elimination , where the new C-C bond is formed, releasing the desired alkynylated product and regenerating the active Pd(0) catalyst.[7]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the transmetalation step, allowing the reaction to proceed under milder conditions.[1][9] An amine base deprotonates the terminal alkyne, and the resulting acetylide anion coordinates with the copper(I) salt (typically CuI) to form a copper acetylide intermediate.[2][9] This species is sufficiently reactive to engage with the Pd(II) complex in the transmetalation step.
While the classic Pd/Cu system is robust, copper-free Sonogashira protocols have also been developed to circumvent a common side reaction—the oxidative homocoupling of the terminal alkyne (Glaser coupling).[1][5][10][11]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Optimization of Reaction Parameters
Successful coupling of this compound requires careful selection of catalysts, bases, and solvents. The electron-withdrawing nature of the CF₃ group generally enhances the reactivity of the aryl iodide toward oxidative addition.
| Parameter | Recommended Options & Key Considerations |
| Palladium Catalyst | Pd(II) Precatalysts: PdCl₂(PPh₃)₂, Pd(OAc)₂ are common, air-stable, and reduced in situ. Pd(0) Precatalysts: Pd(PPh₃)₄ is highly active but air-sensitive. Ligands: Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can improve efficiency for challenging substrates.[1][5] Loading: Typically 0.5–5 mol%. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) is the most common choice.[4] Loading: Usually 0.5–1.0 equivalents relative to the palladium catalyst. Note: To minimize alkyne homocoupling (Glaser reaction), ensure anaerobic conditions and consider using a slight excess of the alkyne.[11] |
| Base | Amine Bases: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) often serve as both base and solvent. Diisopropylamine (DIPA) is also highly effective.[7] Inorganic Bases: K₂CO₃, Cs₂CO₃ can be used in polar aprotic solvents like DMF or acetonitrile, particularly in copper-free systems.[12] The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. |
| Solvent | Anhydrous & Degassed solvents are critical to prevent catalyst deactivation and side reactions.[4] Common Choices: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, 1,4-Dioxane.[7][13] Often, the amine base (e.g., Et₃N) can be used as the solvent. |
| Temperature | The reaction is often feasible at room temperature .[1] For less reactive alkynes or lower catalyst loadings, moderate heating (40–80 °C ) may be required to drive the reaction to completion.[7][13] |
| Alkyne Substrate | A wide range of terminal alkynes are compatible, including arylacetylenes, alkylacetylenes, and silyl-protected alkynes.[1] A slight excess (1.1–1.5 equivalents) is typically used to ensure full consumption of the aryl iodide. |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-chloro-1-(trifluoromethyl)benzene
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with phenylacetylene. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
This compound (1.0 eq, e.g., 322.4 mg, 1.0 mmol)
-
Phenylacetylene (1.2 eq, e.g., 122.6 mg, 1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%, 14.0 mg, 0.02 mmol)
-
Copper(I) Iodide (CuI) (4 mol%, 7.6 mg, 0.04 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
-
Anhydrous, degassed Triethylamine (Et₃N) (3 eq, 303.6 mg, 3.0 mmol, 420 µL)
Equipment:
-
Oven-dried round-bottom flask or reaction tube with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To the oven-dried flask, add PdCl₂(PPh₃)₂ (14.0 mg), CuI (7.6 mg), and this compound (322.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Using syringes, add anhydrous, degassed THF (5 mL) and triethylamine (420 µL). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (132 µL) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by air/moisture). 2. Insufficiently degassed solvents/reagents. 3. Impure starting materials. 4. Reaction temperature too low. | 1. Use fresh, high-quality catalyst. Consider an air-stable precatalyst. 2. Ensure rigorous inert atmosphere techniques (use a Schlenk line). 3. Purify starting materials if necessary. 4. Gently heat the reaction (e.g., to 50 °C) and monitor. |
| Alkyne Homocoupling | 1. Presence of oxygen. 2. Catalyst ratio imbalance (too much copper). | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. 2. Reduce the amount of CuI. Consider a copper-free protocol. |
| De-iodination of Starting Material | 1. Base is too strong or reaction time is too long. 2. Presence of water. | 1. Switch to a milder base (e.g., from DIPA to Et₃N). 2. Ensure all reagents and solvents are strictly anhydrous. |
| Formation of Complex Mixture | 1. Reaction temperature is too high. 2. Catalyst decomposition. | 1. Run the reaction at a lower temperature. 2. Increase ligand-to-palladium ratio or switch to a more stable catalyst system. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
The Heck Coupling Reaction with 5-Chloro-2-iodobenzotrifluoride: A Comprehensive Guide for Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of fluorinated motifs is a cornerstone of modern molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. 5-Chloro-2-iodobenzotrifluoride has emerged as a valuable building block in this endeavor, offering a versatile scaffold for the construction of complex, trifluoromethylated molecules. This guide provides an in-depth exploration of the Heck coupling reaction utilizing this substrate, complete with detailed protocols and expert insights to empower your synthetic strategies.
Introduction: The Strategic Advantage of this compound in Heck Coupling
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] this compound is an ideal substrate for this transformation due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. This chemoselectivity allows for precise olefination at the 2-position, leaving the chlorine atom at the 5-position available for subsequent downstream functionalization, thereby enabling a divergent synthetic approach from a single starting material.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, a factor that must be considered when optimizing reaction conditions. This guide will address these nuances and provide robust protocols for successful coupling with a variety of alkene partners.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing your reactions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new carbon-carbon double bond of the product.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols and Application Notes
The following protocols provide a starting point for the Heck coupling of this compound with two common classes of alkenes: styrenes and acrylates.
Application Note: Synthesis of a Substituted Stilbene Derivative
This protocol details the synthesis of (E)-4-chloro-2-(trifluoromethyl)-stilbene via the Heck coupling of this compound with styrene. Substituted stilbenes are of significant interest in medicinal chemistry and materials science.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 306.45 g/mol | 1.0 | 1.0 |
| Styrene | 104.15 g/mol | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 g/mol | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 g/mol | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 g/mol | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (306 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under a positive flow of the inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add styrene (138 µL, 1.2 mmol) and triethylamine (279 µL, 2.0 mmol) sequentially via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-4-chloro-2-(trifluoromethyl)-stilbene.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor. Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that can stabilize the palladium catalyst and promote oxidative addition.
-
Base: Triethylamine is a common organic base used in Heck reactions to neutralize the HI generated during the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reagents and facilitating the reaction.
-
Temperature: A temperature of 100 °C is typically sufficient to drive the reaction to completion without significant decomposition of the starting materials or product.
Application Note: Synthesis of a Substituted Cinnamate Ester
This protocol outlines the synthesis of n-butyl (E)-3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, a substituted cinnamate ester, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 306.45 g/mol | 1.0 | 1.0 |
| n-Butyl acrylate | 128.17 g/mol | 1.5 | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 g/mol | 0.01 | 0.01 |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylacetamide (DMAc) | - | 5 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (306 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMAc (5 mL) to the flask, followed by n-butyl acrylate (215 µL, 1.5 mmol).
-
Reaction: Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. The filtrate is then washed with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.
Causality Behind Experimental Choices:
-
Catalyst: For electron-poor alkenes like acrylates, a ligandless palladium system or one with a less bulky ligand can be effective. Here, a lower loading of Pd(OAc)₂ is often sufficient.
-
Base: An inorganic base like potassium carbonate is often used with acrylate coupling partners.
-
Solvent: DMAc is a high-boiling polar aprotic solvent that is excellent for Heck reactions that may require slightly higher temperatures.
-
Temperature: A higher temperature of 120 °C can be beneficial for the coupling with less reactive electron-deficient alkenes.
Workflow and Logic Visualization
The following diagram illustrates the general workflow for setting up and executing a Heck coupling reaction with this compound.
Caption: General workflow for the Heck coupling reaction.
Troubleshooting and Field-Proven Insights
-
Low Yield: If you experience low yields, consider increasing the catalyst loading slightly (e.g., to 3-5 mol%). Ensure your solvent is anhydrous and the reaction is maintained under a strict inert atmosphere, as oxygen can deactivate the catalyst. For less reactive substrates, a higher reaction temperature or a more specialized ligand (e.g., a phosphine-N-heterocyclic carbene) may be necessary.
-
Formation of Homocoupled Byproducts: The formation of biaryl byproducts from the homocoupling of the aryl iodide can sometimes be an issue. This can often be minimized by ensuring a slight excess of the alkene and maintaining a consistent reaction temperature.
-
Isomerization of the Double Bond: In some cases, isomerization of the newly formed double bond can occur. The choice of base and solvent can influence this. If isomerization is a problem, screening different bases (e.g., moving from an organic to an inorganic base) may be beneficial.
-
Catalyst Deactivation: The presence of impurities in the starting materials or solvents can lead to catalyst deactivation. Ensure the purity of all reagents.
By leveraging the unique reactivity of this compound in the Heck coupling reaction, researchers have a powerful tool at their disposal for the synthesis of novel trifluoromethylated compounds. The protocols and insights provided in this guide serve as a robust foundation for your experimental work, enabling the efficient and predictable construction of valuable molecular architectures.
References
5-Chloro-2-iodobenzotrifluoride: A Versatile Orthogonally Functionalized Building Block for Modern Pharmaceutical Synthesis
Application Notes & Protocols
Abstract
5-Chloro-2-iodobenzotrifluoride has emerged as a strategically important building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms (iodine and chlorine) on a benzene ring, offers a platform for selective, sequential functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for precise, stepwise construction of complex molecular architectures.[1] This guide provides an in-depth analysis of the reactivity of this compound, detailed protocols for its application in key synthetic transformations, and strategic insights for its use in pharmaceutical development programs.
Introduction: The Strategic Advantage in Drug Design
The incorporation of fluorine and trifluoromethyl (-CF3) groups is a well-established strategy in modern drug design to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[2] this compound capitalizes on this by providing a trifluoromethylated scaffold that is also primed for diversification.
The primary value of this building block lies in the differential reactivity of its two halogen substituents. The C-I bond is substantially weaker than the C-Cl bond, making it significantly more susceptible to oxidative addition to a palladium(0) center, the initial step in most cross-coupling catalytic cycles.[1] This reactivity differential enables chemists to perform selective cross-coupling reactions at the C-2 position (iodine) while leaving the C-5 position (chlorine) intact for subsequent transformations. This orthogonal reactivity is invaluable for building complex, multi-substituted aromatic systems that are common in pharmacologically active molecules.[3][4]
This document serves as a practical guide for researchers, outlining the core applications of this reagent and providing robust, field-tested protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23399-77-1 | [5] |
| Molecular Formula | C₇H₃ClF₃I | [2][5] |
| Molecular Weight | 306.45 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid or solid | [6] |
| Melting Point | 28 °C | [2] |
| Boiling Point | 235 °C | [2] |
| Density | ~1.95 g/cm³ | [2] |
| IUPAC Name | 4-Chloro-1-iodo-2-(trifluoromethyl)benzene |
Safety and Handling Precautions:
-
Hazards: Causes skin irritation and serious eye irritation.[7][8] May cause respiratory irritation.[7][8] It is a combustible material.[7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[10] All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][7] Keep the container tightly sealed and protected from direct sunlight.[7] The compound may be light-sensitive.[7][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Synthetic Utility: A Map of Reactivity
The synthetic power of this compound stems from the ability to selectively address the C-I bond. This enables a modular approach to synthesis, where different functionalities can be introduced sequentially.
Caption: Key Cross-Coupling Reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl scaffolds prevalent in many pharmaceuticals.[11][12] The reaction demonstrates high functional group tolerance and typically proceeds under mild conditions at the C-I position.[12]
-
Sonogashira Coupling: This provides a powerful method for installing alkynyl groups, forming C(sp²)-C(sp) bonds.[13][14] These products are not only important final structures but also serve as versatile intermediates for further transformations, such as the synthesis of heterocycles. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[13][15]
-
Buchwald-Hartwig Amination: The formation of C-N bonds is arguably one of the most critical transformations in medicinal chemistry.[16][17] The Buchwald-Hartwig amination allows for the direct coupling of amines (primary or secondary) with the aryl iodide, providing access to a vast array of aniline derivatives.[16][18] The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.[17]
Experimental Protocols
General Considerations for Cross-Coupling:
-
Inert Atmosphere: All reactions must be set up under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the palladium(0) catalyst.[1][10] This is achieved using standard Schlenk line techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Quality: The success of these reactions is highly dependent on the purity of reagents and the activity of the catalyst. Use high-purity solvents and reagents.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the selective C-C bond formation at the C-I position.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass / Volume |
| This compound | 306.45 | 1.0 | 1.0 | 306 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| K₂CO₃ (anhydrous) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water | - | - | - | 1.0 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (306 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-chloro-2-phenyl-1-(trifluoromethyl)benzene.
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol details the selective formation of a C(sp²)-C(sp) bond at the C-I position.
Table 3: Reagents for Sonogashira Coupling
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass / Volume |
| This compound | 306.45 | 1.0 | 1.0 | 306 mg |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | 131 µL |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 8 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 | 418 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (306 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF (5.0 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.
-
Add phenylacetylene (131 µL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-chloro-4-((phenylethynyl)ethynyl)-2-(trifluoromethyl)benzene.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol provides a method for selective C-N bond formation.
Table 4: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass / Volume |
| This compound | 306.45 | 1.0 | 1.0 | 306 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.62 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add this compound (306 mg, 1.0 mmol) and anhydrous toluene (5.0 mL).
-
Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 4-(4-chloro-2-(trifluoromethyl)phenyl)morpholine.
Strategy for Sequential Cross-Coupling
A key application of this building block is in sequential, or stepwise, cross-coupling. After an initial coupling at the more reactive C-I position, the resulting chlorinated intermediate can undergo a second coupling reaction at the C-Cl bond. This second step typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands) to activate the more robust C-Cl bond.[12][19]
Caption: A strategic workflow for sequential functionalization.
This two-step approach allows for the controlled and convergent synthesis of highly substituted, trifluoromethylated aromatic cores, providing rapid access to diverse chemical libraries for screening and lead optimization in drug discovery.
Conclusion
This compound is a powerful and versatile building block for pharmaceutical synthesis. Its defining feature—orthogonally reactive C-I and C-Cl bonds—provides chemists with a reliable platform for selective and sequential cross-coupling reactions. By leveraging the protocols and strategies outlined in this guide, researchers can efficiently construct complex, trifluoromethylated molecules, accelerating the discovery and development of new therapeutic agents. The commercial availability and robust reactivity of this compound ensure its continued importance in the synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. research.rug.nl [research.rug.nl]
Application Notes & Protocols: The Trifluoromethyl Group as a Power Tool in Medicinal Chemistry
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced efficacy and superior pharmacokinetic profiles.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted roles of the CF₃ group. We will explore the fundamental physicochemical alterations it imparts, showcase its strategic applications through case studies of successful drugs, and provide detailed, field-proven protocols for the synthesis and evaluation of trifluoromethyl-containing molecules.
The Physicochemical Impact: Why the Trifluoromethyl Group Works
The introduction of a CF₃ group into a molecule dramatically alters its intrinsic properties.[3][4] This is not a simple substitution but a strategic modulation of a compound's profile. The power of the CF₃ group stems from a unique combination of high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond.[3][5][6]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, a property that can significantly improve a drug's ability to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for central nervous system targets.[3][4][6] This enhanced membrane permeability often leads to improved bioavailability and better distribution to the site of action.[4][5] For example, in the antidepressant Fluoxetine, the electron-withdrawing trifluoromethyl group enhances lipophilicity, which is crucial for its penetration into the brain.[5]
-
Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a C-H bond.[4][5] This makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[3][7] By replacing a metabolically vulnerable methyl or hydrogen at a "metabolic hotspot," a CF₃ group can effectively block this degradation pathway, leading to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[7][8]
-
Modulation of Acidity/Basicity (pKa): As a potent electron-withdrawing group, the CF₃ substituent can significantly lower the pKa of nearby acidic or basic functional groups.[6] This electronic modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding affinity to its biological target. For instance, lowering the pKa of a key amine can be crucial for establishing a critical hydrogen bond interaction within a protein's active site.[9]
-
Bioisosterism and Target Binding: The CF₃ group is often used as a bioisostere for methyl (-CH₃) and chloro (-Cl) groups.[10][11] While sterically larger than a methyl group, its electronic properties are vastly different, allowing it to fine-tune interactions within a receptor's binding pocket.[5] It can participate in favorable hydrophobic interactions and, in some cases, non-classical hydrogen bonds or halogen bonds, leading to enhanced binding affinity and selectivity for the target protein.[9]
Data Presentation: Comparative Physicochemical Properties
The following table illustrates the typical impact of trifluoromethylation on key drug-like properties by comparing a hypothetical parent molecule to its CF₃-substituted analog.
| Property | Parent Molecule (R = -CH₃) | CF₃ Analog (R = -CF₃) | Rationale for Change |
| Lipophilicity (LogP) | 2.5 | 3.4 | The CF₃ group is significantly more lipophilic (Hansch π value of +0.88) than a methyl group.[5] |
| Metabolic Half-life (t½) | 1.5 hours | 9.0 hours | The robust C-F bonds resist oxidative metabolism by CYP enzymes, blocking a key degradation pathway.[7] |
| Acidity of Proximal Amine (pKa) | 9.2 | 7.8 | The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the nearby functional group.[6] |
| Binding Affinity (Ki) | 50 nM | 5 nM | Altered electronics and sterics can lead to more optimal hydrophobic and electrostatic interactions with the target receptor.[5] |
Strategic Applications & Workflows in Drug Design
The decision to introduce a CF₃ group is a strategic choice aimed at solving specific challenges in the drug discovery pipeline.
Workflow: Addressing Metabolic Liability
This workflow illustrates the logic behind using trifluoromethylation to enhance metabolic stability.
Caption: A typical workflow for identifying and mitigating metabolic instability using trifluoromethylation.
Case Study: Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. A key feature of its structure is a trifluoromethyl group on one of the phenyl rings. This CF₃ group serves a dual purpose: it contributes to the molecule's overall shape and electronic profile, which is crucial for its selective binding to the COX-2 enzyme over the related COX-1 enzyme, thereby reducing gastrointestinal side effects.[10] Furthermore, it enhances the metabolic stability of the compound.[12]
Case Study: Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. Its structure features a trifluoromethyl group on a phenyl ring.[10][12] The incorporation of this group was a critical design element that significantly increased the compound's lipophilicity.[5] This improved its ability to cross the blood-brain barrier, a fundamental requirement for a drug targeting the central nervous system.[5] The CF₃ group also contributes to the drug's metabolic stability and long half-life.
| Drug | Therapeutic Area | Role of the Trifluoromethyl Group |
| Celecoxib [10][12] | Anti-inflammatory | Enhances COX-2 selectivity; increases metabolic stability. |
| Fluoxetine [5][10][12] | Antidepressant | Increases lipophilicity for BBB penetration; enhances metabolic stability. |
| Efavirenz [10] | Antiretroviral (HIV) | Lowers pKa of a key group for improved reverse transcriptase inhibition.[9] |
| Aprepitant [13] | Antiemetic | Contributes to high binding affinity for the NK-1 receptor and metabolic stability.[4] |
| Bicalutamide [13] | Anticancer | Key for androgen receptor antagonism and improved pharmacokinetic profile. |
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of trifluoromethylated compounds.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent (TMSCF₃)
Objective: To synthesize a trifluoromethylated tertiary alcohol from a ketone substrate, a common transformation in drug discovery. This protocol uses trimethyl(trifluoromethyl)silane (TMSCF₃), a safe and effective source of the nucleophilic CF₃⁻ anion.[14]
Materials:
-
Acetophenone (or other ketone substrate)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve the ketone substrate (e.g., 1.0 mmol of acetophenone) in anhydrous THF (5 mL) under a nitrogen atmosphere.
-
Addition of TMSCF₃: Add TMSCF₃ (1.2 mmol, 1.2 equivalents) to the stirred solution via syringe.
-
Initiation: Cool the reaction mixture to 0°C using an ice bath. Slowly add the TBAF solution (0.1 mmol, 0.1 equivalents) dropwise via syringe over 5 minutes. Causality Note: TBAF acts as a catalyst, generating the active nucleophilic trifluoromethyl anion from the relatively inert TMSCF₃.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.
Self-Validation: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity. The distinctive quartet in ¹⁹F NMR is a key indicator of a successful reaction.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine and compare the metabolic stability of a parent compound versus its trifluoromethylated analog. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[7]
Materials:
-
Test Compounds (Parent drug and CF₃ analog), 10 mM stock in DMSO
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase)
-
Acetonitrile with an internal standard (e.g., Verapamil) for protein precipitation
-
96-well incubation plate and a thermal shaker set to 37°C
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Procedure:
-
Preparation: In a 96-well plate on ice, add the HLM solution (diluted in phosphate buffer to 0.5 mg/mL). Add the test compound (parent or CF₃ analog) to achieve a final concentration of 1 µM.
-
Pre-incubation: Place the plate in a thermal shaker and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. Causality Note: NADPH is a required cofactor for CYP enzyme activity. Its absence in control wells confirms that disappearance is enzyme-mediated.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction by precipitating the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k). A significantly longer half-life for the CF₃ analog validates its enhanced metabolic stability.[7]
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to predictably and profoundly modulate lipophilicity, block metabolic degradation, and fine-tune target binding makes it a go-to substituent for overcoming common hurdles in drug discovery.[3][5] As synthetic methodologies for introducing fluorine-containing motifs continue to advance, we can anticipate even more sophisticated applications of not only the CF₃ group but other novel fluorinated substituents in the design of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for leveraging the power of trifluoromethylation in your research and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
The Strategic Application of 5-Chloro-2-iodobenzotrifluoride in the Synthesis of Phenylpyrazole Insecticides
Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel and effective crop protection agents. 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1), a halogenated aromatic compound, has emerged as a key building block with significant potential in the synthesis of high-value agrochemicals.[1][2][3] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a reactive iodine atom, offers a versatile platform for the construction of complex molecular architectures.[4] The trifluoromethyl moiety is a well-established feature in many modern agrochemicals, often enhancing metabolic stability, lipophilicity, and ultimately, the biological efficacy of the final product. This guide provides an in-depth exploration of the application of this compound in the synthesis of phenylpyrazole insecticides, a critical class of agrochemicals for global food security.
Core Application: A Gateway to Phenylpyrazole Insecticides
The phenylpyrazole class of insecticides, exemplified by the broad-spectrum agent Fipronil, represents a significant advancement in pest control technology. The efficacy of these compounds is intrinsically linked to their molecular structure, particularly the substituted N-phenyl group attached to the pyrazole core. A crucial intermediate in the industrial synthesis of Fipronil and related insecticides is 2,6-dichloro-4-(trifluoromethyl)aniline.[5] This aniline derivative serves as the foundational component for constructing the N-phenylpyrazole moiety of the final active ingredient.
While various synthetic routes to 2,6-dichloro-4-(trifluoromethyl)aniline have been established, often starting from p-chlorobenzotrifluoride, the unique reactivity of this compound presents a strategic alternative for the synthesis of this key intermediate.[6][7] The presence of the iodine atom at the 2-position offers a reactive handle for the introduction of an amino group, a critical step in the formation of the aniline precursor.
Synthetic Protocol: From this compound to a Key Fipronil Intermediate
The following protocol outlines a proposed synthetic pathway for the conversion of this compound to a precursor of 2,6-dichloro-4-(trifluoromethyl)aniline. This multi-step process is designed based on established and reliable organic transformations, providing a robust framework for researchers.
Step 1: Amination of this compound
The initial and most critical step is the introduction of an amino group onto the aromatic ring. A copper-catalyzed amination reaction is a well-established and efficient method for this transformation.
Reaction Scheme:
Caption: Copper-catalyzed amination of this compound.
Detailed Protocol:
-
To a sealed reaction vessel, add this compound (1.0 eq), copper(I) oxide (0.1 eq), and N,N-dimethylformamide (DMF) as the solvent.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add aqueous ammonia (2.0-3.0 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Amino-2-chloro-5-(trifluoromethyl)iodobenzene.
Causality of Experimental Choices:
-
Catalyst: Copper(I) oxide is a cost-effective and efficient catalyst for nucleophilic aromatic substitution of aryl halides with ammonia.
-
Solvent: DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction rate.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the amination of the deactivated aromatic ring.
Step 2: Reductive Deiodination
The subsequent step involves the selective removal of the iodine atom to yield the desired aniline intermediate.
Reaction Scheme:
Caption: Catalytic reductive deiodination.
Detailed Protocol:
-
In a round-bottom flask, dissolve 4-Amino-2-chloro-5-(trifluoromethyl)iodobenzene (1.0 eq) in ethanol.
-
Add a catalytic amount of palladium on carbon (5-10 mol%).
-
To the stirred suspension, add hypophosphorous acid (2.0-3.0 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 2-Chloro-4-(trifluoromethyl)aniline.
Causality of Experimental Choices:
-
Reducing Agent: Hypophosphorous acid is an effective reducing agent for the selective deiodination of aryl iodides in the presence of a palladium catalyst.
-
Catalyst: Palladium on carbon is a heterogeneous catalyst that is easily removed from the reaction mixture by filtration.
Step 3: Chlorination
The final step is the chlorination of the aniline to introduce the second chlorine atom at the 6-position, yielding the target intermediate for Fipronil synthesis.
Reaction Scheme:
Caption: Electrophilic chlorination of the aniline intermediate.
Detailed Protocol:
-
Dissolve 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq) in dichloromethane in a flask protected from light.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sulfuryl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[8]
Causality of Experimental Choices:
-
Chlorinating Agent: Sulfuryl chloride is a convenient and effective reagent for the regioselective chlorination of activated aromatic rings.
-
Solvent: Dichloromethane is an inert solvent that is suitable for electrophilic aromatic substitution reactions.
Data Summary
| Step | Reactant | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | This compound | Cu₂O, aq. NH₃ | 4-Amino-2-chloro-5-(trifluoromethyl)iodobenzene | 60-75 | >95 |
| 2 | 4-Amino-2-chloro-5-(trifluoromethyl)iodobenzene | H₃PO₂, Pd/C | 2-Chloro-4-(trifluoromethyl)aniline | 80-90 | >98 |
| 3 | 2-Chloro-4-(trifluoromethyl)aniline | SO₂Cl₂ | 2,6-Dichloro-4-(trifluoromethyl)aniline | 85-95 | >99 |
Conclusion and Future Outlook
This application note demonstrates a viable and strategic synthetic pathway for the utilization of this compound as a starting material for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate in the production of the phenylpyrazole insecticide, Fipronil.[9][10][11][12][13] The described protocols are based on well-established chemical principles and offer a practical guide for researchers in the agrochemical industry. The versatility of this compound suggests that it holds promise for the synthesis of a broader range of agrochemicals, and further exploration of its reactivity is warranted to unlock its full potential in developing next-generation crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 23399-77-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 8. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN102690232A - Synthesizing method for fipronil intermediates - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
Application Note: 5-Chloro-2-iodobenzotrifluoride as a Versatile Building Block for Novel Electronic Materials
Abstract: This document provides a detailed guide for researchers and scientists on the utilization of 5-Chloro-2-iodobenzotrifluoride as a strategic building block for the synthesis of novel organic electronic materials. We explore its unique chemical reactivity, focusing on sequential cross-coupling methodologies to create well-defined π-conjugated small molecules and donor-acceptor (D-A) type conjugated polymers. The protocols herein are grounded in established chemical principles, offering insights into experimental design, reaction optimization, and the causal relationship between molecular structure and material properties.
Introduction: The Strategic Advantage of this compound
The design of next-generation organic electronic materials hinges on the precise control of molecular architecture and electronic properties. This compound (CAS 23399-77-1) is an exemplary building block for this purpose, offering a unique combination of features.[1][2][3] Its structure incorporates three key components:
-
A Highly Reactive Iodide Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling initial, selective functionalization under mild conditions.[4][5]
-
A Less Reactive Chloride Group: The carbon-chlorine bond offers a secondary reaction site that requires more forcing conditions to activate, facilitating a programmed, sequential approach to synthesis.[6]
-
An Electron-Withdrawing Trifluoromethyl (-CF3) Group: This group profoundly influences the electronic character of the molecule. It lowers both the HOMO and LUMO energy levels, which can enhance electron injection, improve air stability by resisting oxidation, and increase the electron affinity of the resulting material.[7][8]
This combination allows for the rational design of complex, non-symmetrical molecules and polymers with tailored optoelectronic characteristics, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8][9][10]
Figure 1: Molecular structure and key features of this compound.
Synthesis of Asymmetric π-Conjugated Molecules via Sequential Cross-Coupling
The differential reactivity of the C-I and C-Cl bonds is the cornerstone of a powerful synthetic strategy. A two-step, one-pot or stepwise approach can be employed to build complex molecular systems where two different aryl or vinyl groups are introduced sequentially.
Figure 2: Workflow for sequential synthesis of asymmetric molecules.
Protocol 2.1: Suzuki-Miyaura Coupling at the C-I Position
This protocol targets the more reactive C-I bond, leaving the C-Cl bond intact for subsequent reactions. The Suzuki-Miyaura coupling is widely used due to the operational simplicity and the commercial availability of a vast library of boronic acids.[11]
Materials:
-
This compound (1.0 mmol, 306.5 mg)
-
Arylboronic Acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen to Pd(II), which is catalytically inactive in this cycle's initiation. Maintaining an inert atmosphere is critical for catalytic efficiency and reproducibility.
-
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2.2: Stille Coupling at the C-Cl Position
Following the successful synthesis and purification of the mono-arylated intermediate from Protocol 2.1, the less reactive C-Cl bond can be functionalized. The Stille reaction is an excellent choice, though it requires careful handling due to the toxicity of organotin reagents.[4][5][12]
Materials:
-
Mono-arylated Intermediate (from 2.1) (1.0 mmol)
-
Organostannane (e.g., Aryl-SnBu₃) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol, 24.4 mg)
-
Anhydrous, degassed Toluene (10 mL)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the mono-arylated intermediate, Pd₂(dba)₃, and P(o-tol)₃ to a dry Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox, add the anhydrous toluene, followed by the organostannane reagent via syringe.
-
Scientist's Note: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ generates a highly active catalyst necessary to facilitate the challenging oxidative addition into the strong C-Cl bond.[12]
-
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in a preheated oil bath. Stir for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction as described in Protocol 2.1. After completion, cool the mixture and add a solution of aqueous potassium fluoride (KF) to quench and help remove tin byproducts. Stir for 1 hour, then filter through a pad of celite.
-
Extraction & Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Synthesis of Donor-Acceptor (D-A) Conjugated Polymers
This compound can be incorporated as an acceptor unit into a conjugated polymer backbone. A common strategy involves a palladium-catalyzed polycondensation, such as a Suzuki or Stille polymerization, with a suitable donor comonomer.[10][13] This protocol outlines a Suzuki polycondensation.
Protocol 3.1: Suzuki Polycondensation
This protocol requires the synthesis of a di-functionalized comonomer to react with the benzotrifluoride unit, which itself must first be converted into a di-boronic ester derivative.
Step A: Synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotrifluoride This preliminary step converts the iodide into a boronic ester, preparing the monomer for polymerization. This is typically achieved via a Miyaura borylation reaction.
Step B: Polymerization with a Dibromo-Donor Monomer
-
Vessel Preparation: In a Schlenk tube, meticulously combine the boronic ester derivative from Step A (1.0 mmol), a dibromo-donor comonomer (e.g., 2,5-dibromothiophene) (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and anhydrous K₂CO₃ (3.0 mmol).
-
Scientist's Note: Stoichiometric balance between the two monomers is absolutely critical. Any deviation will limit the polymer chain growth and result in low molecular weight material, which has poor electronic properties.
-
-
Inert Atmosphere & Solvent: Establish an inert atmosphere as previously described. Add degassed toluene (or another high-boiling solvent like chlorobenzene) (5 mL) and a small amount of degassed water with a phase-transfer catalyst like Aliquat 336 if needed.
-
Reaction: Heat the reaction to 100-110 °C and stir vigorously for 48-72 hours. An increase in viscosity is often observed as the polymer forms.
-
Work-up & Precipitation: Cool the reaction. If the polymer has precipitated, filter it directly. If it is soluble, pour the reaction mixture into a large volume of a non-solvent like methanol or acetone to precipitate the polymer.
-
Purification: The crude polymer must be purified to remove catalyst residues and oligomers. This is typically done by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).
-
Isolation: Precipitate the purified polymer from the final extraction solvent into methanol, filter, and dry under vacuum.
Data Presentation: Typical Polymer Properties
The properties of the resulting polymer are highly dependent on the chosen comonomer. Below is a table of representative data for a hypothetical polymer (P1) synthesized with a thiophene-based donor.
| Property | Value | Characterization Method |
| Number Average M.W. (Mₙ) | 15 - 25 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| UV-Vis λₘₐₓ (in solution) | 450 - 550 nm | UV-Vis Spectroscopy |
| Optical Bandgap | 1.9 - 2.2 eV | Tauc Plot from UV-Vis Spectrum |
| HOMO Energy Level | -5.4 to -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.3 to -3.5 eV | CV / Optical Bandgap |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced organic electronic materials. Its orthogonal reactivity allows for the construction of complex, asymmetric small molecules through sequential cross-coupling. Furthermore, its strong electron-accepting nature makes it an ideal component for creating low bandgap donor-acceptor conjugated polymers. The protocols detailed in this note provide a solid foundation for researchers to explore the vast chemical space enabled by this unique precursor, paving the way for new materials with enhanced performance and stability.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 23399-77-1 [sigmaaldrich.com]
- 3. 23399-77-1|this compound|BLD Pharm [bldpharm.com]
- 4. lnigchrm.in [lnigchrm.in]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Effects of hydroxyl and trifluoromethyl substituents on the corrosion inhibition of benzotriazole derivatives in copper surface planarization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 5-Chloro-2-iodobenzotrifluoride in Functional Material Synthesis
Introduction: Unlocking Advanced Synthesis with a Versatile Fluorinated Building Block
5-Chloro-2-iodobenzotrifluoride is a trifluoromethyl- and halogen-substituted benzene derivative that serves as a pivotal intermediate in the synthesis of a diverse array of functional materials.[1][2] Its unique electronic and steric properties, imparted by the electron-withdrawing trifluoromethyl group and the strategically positioned chloro and iodo substituents, make it an exceptionally versatile building block. The distinct reactivity of the carbon-iodine bond versus the carbon-chlorine bond allows for selective, stepwise functionalization through various palladium-catalyzed cross-coupling reactions.[3] This attribute is invaluable for the modular construction of complex molecular architectures required for pharmaceuticals, agrochemicals, and organic electronic materials.[1][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed protocols for leveraging this compound in the synthesis of high-value functional materials. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 23399-77-1 | [5][6] |
| Molecular Formula | C₇H₃ClF₃I | [6][7] |
| Molecular Weight | 306.45 g/mol | [7] |
| Appearance | Colorless to light yellow liquid or solid | [4][5] |
| Melting Point | 29-31 °C | [8] |
| Density | 1.97 g/cm³ | [8] |
| Flash Point | >110 °C | [8] |
Safety and Handling: this compound is classified as a warning-level hazardous substance, with hazard statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H413 (May cause long lasting harmful effects to aquatic life).[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[5] Store in a cool, dry, dark place in a tightly sealed container, away from oxidizing agents.[4][5]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The significantly weaker carbon-iodine bond allows for selective oxidative addition of palladium(0) in the presence of the more robust carbon-chlorine bond. This differential reactivity is the cornerstone of its application as a versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scientific-publications.net [scientific-publications.net]
- 5. [PDF] SYNTHESIS OF NEW IRIDIUM (III) PHENYLPYRIDINE COMPLEX AND ITS OLED APPLICATION | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in reactions with 5-Chloro-2-iodobenzotrifluoride
An authoritative guide for researchers, scientists, and drug development professionals on improving reaction yields with 5-Chloro-2-iodobenzotrifluoride.
Technical Support Center: this compound
Welcome to the technical support hub for this compound (CAS 23399-77-1). As a Senior Application Scientist, I have designed this guide to address the common challenges and questions that arise when working with this versatile, yet nuanced, building block.[1][2][3] This Q&A-style resource provides not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes.
Understanding the Substrate: A Tale of Two Halides
This compound is a valuable reagent due to its distinct electronic properties and differential reactivity of its two halogen atoms. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring.[4][5] This electronic deficit, combined with the superior leaving group ability of iodine compared to chlorine, allows for highly selective cross-coupling reactions at the C2 (iodo) position.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to most cross-coupling reactions involving this substrate.
Question: My reaction is sluggish or has stalled completely. What are the first things I should check?
Answer: A stalled reaction is a common issue that can almost always be traced back to a few key parameters. Before making drastic changes to your protocol, systematically verify the fundamentals.
-
Inert Atmosphere Integrity: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[6] Ensure your reaction vessel was properly purged (3x vacuum/backfill cycles with argon or nitrogen) and that your solvent was adequately degassed.
-
Reagent & Solvent Quality:
-
Solvents: Anhydrous solvents are critical, as water can interfere with many organometallic intermediates. Use freshly dried solvents or purchase high-purity anhydrous grades.
-
Bases: Many bases (e.g., phosphates, carbonates) can be hygroscopic. Ensure they are freshly opened or have been stored properly in a desiccator.
-
Amine/Alkyne Substrates: Ensure the purity of your coupling partner. Impurities can sometimes poison the catalyst.
-
-
Catalyst Activity: Is your palladium precatalyst old or improperly stored? Over time, Pd(II) precatalysts can degrade, and Pd(0) sources are prone to oxidation. If in doubt, try a fresh bottle of catalyst.
Below is a logical workflow for diagnosing a stalled reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 23399-77-1 [sigmaaldrich.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 5-Chloro-2-iodobenzotrifluoride
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 5-Chloro-2-iodobenzotrifluoride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate and minimize common side reactions, ensuring the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki coupling with this compound. Which halogen is expected to react selectively?
You should expect highly selective coupling at the C-I (iodo) position. The relative reactivity of organic halides in the oxidative addition step of the Suzuki coupling catalytic cycle is well-established and generally follows the trend: R-I > R-OTf > R-Br >> R-Cl.[1][2][3] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst. The presence of the electron-withdrawing trifluoromethyl (-CF3) group further activates the ring towards oxidative addition, but the intrinsic reactivity difference between iodine and chlorine remains the dominant controlling factor under typical Suzuki conditions.[2]
Q2: What are the most common side reactions I should be aware of when using this substrate?
While Suzuki couplings are robust, several side reactions can occur, leading to reduced yield and purification challenges. For this specific substrate, the most prevalent issues are:
-
Proto-deiodination: The iodine atom is replaced by a hydrogen atom, yielding 4-Chloro-1-(trifluoromethyl)benzene. This is often a major byproduct, particularly with electron-deficient aryl halides.[4]
-
Boronic Acid Homocoupling: Your boronic acid partner reacts with itself to form a symmetrical biaryl (Ar'-Ar'). This side reaction is often promoted by the presence of oxygen or Pd(II) species.[5][6][7]
-
Protodeborylation of the Boronic Acid: The boronic acid reagent degrades by having its -B(OH)₂ group replaced with a hydrogen atom, rendering it inactive for cross-coupling.[6]
Less common, but still possible under harsh conditions, is the competing reaction at the C-Cl bond, leading to a mixture of products or double-coupling.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Problem 1: High levels of boronic acid homocoupling byproduct are observed.
Q: My main impurity is the homocoupled dimer of my boronic acid. What is causing this?
Boronic acid homocoupling is typically promoted by two main pathways. The first, an oxidative pathway, occurs when dissolved oxygen reacts with the active Pd(0) catalyst to form a palladium(II) peroxo complex.[5] This complex can then facilitate the coupling of two boronic acid molecules. The second pathway can occur if your palladium source is a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(dppf)). Before the main catalytic cycle can begin, the Pd(II) must be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, where the palladium is reduced and the biaryl is formed.[6]
Q: How can I prevent or minimize the formation of this homocoupled byproduct?
Minimizing oxygen and ensuring the rapid generation of the active Pd(0) catalyst are key.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[8]
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] This avoids the initial Pd(II) reduction step that can consume your boronic acid.
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands stabilize the Pd(0) center, promote rapid oxidative addition with the aryl iodide, and can accelerate the desired catalytic cycle, thereby outcompeting the homocoupling pathway.[7][9]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Visualizing the Homocoupling Pathway
The diagram below illustrates how Pd(II) species, either from the precatalyst or from oxidation of Pd(0), can divert the reaction toward unwanted homocoupling.
Caption: Boronic acid homocoupling pathway initiated by Pd(II) species.
Problem 2: The major isolated product is 4-Chloro-1-(trifluoromethyl)benzene (Proto-deiodination).
Q: My starting material is consumed, but the main product lacks the iodine atom, which is replaced by hydrogen. Why does this happen?
This side reaction, known as proto-dehalogenation or hydrodehalogenation, is a common pitfall, especially for electron-deficient aryl halides like yours.[4] It occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can intercept the oxidative addition product (Ar-Pd-I) and undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst. Sources of the hydride can include the base (especially hydroxides or alkoxides), the solvent (e.g., alcohols), or even trace water.[4][10]
Q: What specific steps can I take to suppress proto-deiodination?
Controlling the formation of Pd-H species is critical.
-
Choice of Base: This is the most crucial factor. Avoid strong hydroxide bases (NaOH, KOH) and alkoxides (NaOtBu, KOtBu) if dehalogenation is an issue.[11] Switch to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[11][12] These are less likely to generate hydride species.
-
Solvent System: Avoid using primary or secondary alcohols as solvents or co-solvents, as they can be a source of hydrides.[10] Anhydrous aprotic solvents like dioxane, THF, or toluene are generally preferred.[1][13] If a co-solvent is needed for solubility, ensure it is thoroughly deoxygenated water.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, helping it to outcompete the dehalogenation pathway.[3]
-
Temperature Control: Sometimes, lowering the reaction temperature can disfavor the dehalogenation pathway relative to the desired cross-coupling. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is too sluggish.
Visualizing the Competing Pathways
The following diagram illustrates how the catalytically active Pd(0) species can be diverted into either the desired cross-coupling cycle or the undesired proto-dehalogenation cycle.
Caption: Competing Suzuki coupling and proto-dehalogenation pathways.
Problem 3: My reaction is sluggish, and I see a complex mixture of starting material and byproducts.
Q: The reaction isn't going to completion, and I'm seeing multiple unwanted spots on my TLC. What could be the issue?
A sluggish reaction allows more time for side reactions to occur. The root cause is often related to catalyst activity or reagent stability.
-
Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, especially with less robust ligands or at high temperatures.[6]
-
Protodeborylation: The C-B bond of the boronic acid can be cleaved by protic sources (like water or alcohols) in the reaction mixture, especially over long reaction times or at elevated temperatures.[6] This depletes your nucleophilic partner. Electron-deficient boronic acids are particularly susceptible to this.[7][14]
-
Inhibition by Substrate: Substrates containing basic nitrogen atoms can sometimes coordinate to the palladium center and inhibit catalysis.[15][16] While this compound does not have this feature, it is a key consideration for other systems.
Q: How can I improve the reaction kinetics to favor the desired product?
The goal is to make the desired catalytic cycle turn over faster than the side reactions.
| Parameter | Recommended Optimization | Rationale |
| Catalyst/Ligand | Use a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[9] | These advanced catalysts readily form the active Pd(0) species, are often more stable, and promote the key steps of oxidative addition and reductive elimination. |
| Base | Screen a few different bases. K₃PO₄ is often a good choice as it is sufficiently basic but generally does not cause as many side reactions as stronger bases.[11][12] | The base plays a complex role in activating the boronic acid and influencing the catalytic cycle; its optimal choice can be substrate-dependent.[11] |
| Solvent | A 2-phase system like Toluene/H₂O or Dioxane/H₂O is often effective.[1][12] | The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species, while the organic phase dissolves the substrate and catalyst. |
| Temperature | Start at 80-90 °C. Only increase to 100-110 °C if the reaction is slow.[12] | Higher temperatures can increase the rate of side reactions like dehalogenation and reagent decomposition. |
Recommended Experimental Protocols
Protocol 1: Optimized Selective Suzuki Coupling of this compound
This protocol is designed to maximize yield of the desired product while minimizing proto-deiodination and homocoupling.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent. A good starting point is a 4:1 mixture of 1,4-Dioxane:Water. The total concentration should be around 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete in 2-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
This method helps to identify and quantify the starting material, desired product, and common side products.
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture with water and extract with ethyl acetate (~1 mL).
-
Injection: Inject 1 µL of the organic layer into the GC-MS.
-
GC Method:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Detection: Scan a mass range of 50-500 m/z.
-
Data Analysis: Identify peaks based on their retention time and mass spectrum.
-
Proto-deiodination product: Look for the molecular ion corresponding to 4-Chloro-1-(trifluoromethyl)benzene.
-
Homocoupling byproduct: Look for the molecular ion corresponding to the dimer of your boronic acid partner.
-
Desired Product: Look for the molecular ion corresponding to the cross-coupled product.
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for 5-Chloro-2-iodobenzotrifluoride reaction products
Welcome to the technical support guide for the purification of 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1). This resource is designed for researchers, synthetic chemists, and drug development professionals who handle this versatile fluorinated building block.[1][2] The efficacy of this compound in downstream applications, such as pharmaceutical synthesis and materials science, is critically dependent on its purity.[1] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical syntheses such as the Sandmeyer reaction from 3-amino-4-chlorobenzotrifluoride or direct iodination of 4-chlorobenzotrifluoride, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 4-chlorobenzotrifluoride or the corresponding aniline precursor.
-
Reagents & Solvents: Excess iodine, inorganic salts from workup, and residual reaction or extraction solvents.
-
Reaction Byproducts: The most challenging impurities are often regioisomers . Depending on the reaction's selectivity, you may find isomers like 2-chloro-5-iodobenzotrifluoride or other positional isomers.[1][3] These isomers often have very similar physical properties, making separation difficult.[4][5]
-
Decomposition Products: Halogenated aromatic compounds can sometimes undergo dehalogenation or form colored polymeric materials under harsh reaction conditions (e.g., high heat).
Q2: My crude product is a dark, oily solid. What is the best initial cleanup procedure before attempting advanced purification?
A2: A robust aqueous workup is essential to remove the bulk of inorganic impurities and residual reagents. This step simplifies subsequent chromatographic or crystallization steps and prevents contamination of your purification system.
Protocol: Standard Aqueous Workup
-
Quench Reaction: Carefully quench the reaction mixture, typically by pouring it into a cold, stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining elemental iodine (I₂), dissipating the characteristic brown/purple color.
-
Solvent Extraction: Extract the aqueous mixture with a water-immiscible organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate). Perform at least three extractions to ensure complete recovery.
-
Sequential Washes: Combine the organic layers and wash sequentially with:
-
1M HCl (if basic impurities, like residual amines, are possible).
-
Saturated aqueous NaHCO₃ (to neutralize any acidic components).
-
Water and finally, saturated aqueous NaCl (brine) to facilitate phase separation and remove the bulk of dissolved water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
This procedure should yield a crude product that is largely free of inorganic salts and colored iodine, making it suitable for more precise purification methods.
Q3: How can I effectively separate the target isomer (5-Chloro-2-iodo) from other chloro-iodobenzotrifluoride isomers?
A3: Separating regioisomers is a common and significant challenge in synthetic chemistry.[3][4] Since isomers often have nearly identical boiling points and polarities, standard distillation or basic flash chromatography may prove insufficient.
Strategy 1: High-Resolution Column Chromatography While challenging, optimizing flash column chromatography can sometimes provide adequate separation.
-
** adsorbent:** Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for higher resolution.
-
Solvent System: The key is to find a solvent system with optimal selectivity. Screen various eluents using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexanes or heptane and gradually add a slightly more polar co-solvent like ethyl acetate, dichloromethane, or toluene in very small increments (1-5%). The goal is to achieve a low Rf value (0.15-0.30) and maximize the separation (ΔRf) between the spots corresponding to the isomers.
-
Loading Technique: For difficult separations, use a dry loading technique. Adsorb your crude product onto a small amount of silica gel or Celite and load this dry powder onto the top of your column.[6] This prevents band broadening associated with liquid loading in a strong solvent.
Strategy 2: Preparative HPLC or Centrifugal Partition Chromatography (CPC) For achieving the highest purity (>98-99%), more advanced techniques are often necessary.
-
Preparative High-Performance Liquid Chromatography (HPLC): Using either normal-phase (silica) or reverse-phase (C18) columns can provide the resolution needed for isomer separation. This is often the most reliable method for obtaining an analytical standard.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can cause irreversible adsorption and sample degradation.[3] Separation is based on the differential partitioning of the isomers between two immiscible liquid phases.[3] This method is highly scalable and can be an excellent choice for producing larger quantities of pure material.
Strategy 3: Recrystallization If one isomer is present in significant excess or has a much more ordered crystal lattice, fractional recrystallization can be effective. This requires extensive solvent screening to find a system where the target compound has high solubility at elevated temperatures but poor solubility at low temperatures, while the isomeric impurities remain in solution.
Q4: Is recrystallization a viable method for this compound, and what solvents should I screen?
A4: Yes, recrystallization can be a highly effective and economical purification technique, especially for removing small amounts of impurities from an already enriched product. Given the reported melting point of 28-31 °C for this compound, you will likely need to perform the crystallization at or below room temperature (e.g., in a refrigerator or freezer).[1][7]
Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude product into several different test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. Observe solubility. The ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes that showed poor solubility. A good candidate solvent will dissolve the compound completely upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath or freezer.
-
Observe for the formation of well-defined crystals.
Recommended Solvents for Screening:
| Solvent Class | Specific Examples | Rationale |
|---|---|---|
| Alkanes | Hexanes, Heptane, Pentane | Non-polar solvents. Good for compounds with moderate polarity. Often used as an anti-solvent. |
| Aromatic | Toluene | May have good solvating power due to structural similarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents. Good for inducing crystallization of less polar compounds. |
| Ethers | Diethyl Ether | Often used in co-solvent systems with alkanes.[8] |
| Co-Solvent Systems | Toluene/Hexanes, Dichloromethane/Heptane, Ethanol/Water | A powerful technique where the compound is dissolved in a minimal amount of a "good" solvent and a "poor" solvent (anti-solvent) is added dropwise until turbidity appears, followed by heating to re-dissolve and slow cooling. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent dark color after workup | Polymeric impurities or trace metals. | 1. Filter the crude product solution through a small plug of activated carbon or silica gel before concentrating.[9] 2. Ensure all reaction and workup steps are performed under an inert atmosphere if your intermediates are air-sensitive. |
| Poor separation (co-elution) in column chromatography | 1. Inappropriate solvent system (low selectivity). 2. Column overloading. 3. Poorly packed column (channeling). | 1. Re-screen solvent systems with TLC, focusing on different solvent classes (e.g., switch from ethyl acetate to a toluene/hexane system). 2. Reduce the amount of material loaded relative to the amount of silica gel (a 1:50 to 1:100 ratio of product-to-silica is recommended for difficult separations). 3. Ensure the column is packed carefully without air bubbles.[6] |
| Streaking or "tailing" of spots on TLC/column | The compound may have acidic or basic properties, leading to strong interactions with the silica gel surface. | Add a small amount of a modifier to your eluent: • For acidic compounds, add ~0.5-1% acetic acid. • For basic compounds, add ~0.5-1% triethylamine.[6] |
| Product won't crystallize ("oiling out") | 1. Solution is supersaturated. 2. Presence of impurities inhibiting crystal nucleation. 3. Cooling rate is too fast. | 1. Add a bit more solvent. 2. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal from a previous successful batch. 4. Allow the solution to cool much more slowly. |
| Low recovery after purification | 1. Product is partially soluble in aqueous layers during workup. 2. Product is irreversibly adsorbed onto the silica column. 3. Product is volatile and lost during solvent evaporation. | 1. Perform more extractions (4-5 times) or a back-extraction of the aqueous layers. 2. Deactivate the silica gel with triethylamine before packing the column if the compound is base-sensitive. 3. Use care during rotary evaporation; avoid high temperatures and excessive vacuum. |
Visual Workflows
A logical approach to purification is critical. The following diagram outlines a general strategy for purifying the crude product.
Caption: General purification strategy for this compound.
The following decision tree can help troubleshoot issues specifically related to chromatographic purification.
Caption: Decision tree for troubleshooting column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 3. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. chemwhat.com [chemwhat.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with 5-Chloro-2-iodobenzotrifluoride
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodobenzotrifluoride. This guide is designed to provide you with in-depth technical support and practical solutions for the solubility challenges frequently encountered with this versatile fluorinated building block.
Understanding the Solubility Profile of this compound
This compound (CAS No. 23399-77-1) is a halogenated aromatic compound with a trifluoromethyl group, which imparts unique electronic properties and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2][3][4] However, the combination of its relatively high molecular weight (306.45 g/mol ) and the hydrophobic nature of the trifluoromethyl and chloro-iodophenyl groups results in very low aqueous solubility.[2][5] This can lead to significant hurdles in various experimental procedures, from achieving homogeneous reaction conditions to formulating the compound for biological screening. This guide will walk you through troubleshooting these issues with scientifically grounded strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended organic solvents for dissolving this compound for synthetic chemistry applications?
A1: this compound is generally soluble in a range of common organic solvents. The choice of solvent will depend on the specific requirements of your reaction, such as temperature and the nature of the other reagents.
Expert Insight: The principle of "like dissolves like" is a good starting point. Given the aromatic and halogenated nature of the compound, solvents with similar characteristics will be most effective. The trifluoromethyl group can also influence solubility.[1]
Data Summary: Common Solvents for this compound
| Solvent Class | Examples | Suitability Notes |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Generally provide good solubility and are suitable for a wide range of reactions.[6] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent for dissolving the compound at room temperature; ideal for extractions and chromatography. |
| Aromatic Solvents | Toluene, Benzene | Can be effective, particularly for reactions run at higher temperatures. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate solubility; diethyl ether is useful for extractions but has a low boiling point. |
Self-Validating Protocol: Before committing to a large-scale reaction, always perform a small-scale solubility test. Add a few milligrams of your this compound to 0.5 mL of the intended solvent in a test tube and observe its dissolution at room temperature and, if applicable, with gentle heating.
Q2: My reaction is heterogeneous, and I suspect poor solubility of this compound is the cause. How can I improve this?
A2: A heterogeneous reaction mixture can lead to slow reaction rates, incomplete conversions, and inconsistent results. Here is a systematic approach to address this issue.
Workflow for Enhancing Reaction Homogeneity
Caption: Troubleshooting workflow for achieving a homogeneous reaction mixture.
Detailed Methodologies:
-
Co-solvent Addition: The use of a co-solvent can significantly enhance solubility by altering the overall polarity of the solvent system.[7][8][9] For example, if your reaction is in toluene, adding a portion of a more polar, miscible solvent like THF or DMF can help dissolve the starting material.
-
Temperature Elevation: Gently heating the reaction mixture can increase the solubility of most organic compounds. However, you must first verify the thermal stability of all reactants and intermediates to avoid degradation.
-
Ligand-Assisted Solubilization: In transition-metal-catalyzed reactions, the choice of ligand can sometimes influence the solubility of the entire catalytic complex. For instance, in some copper-catalyzed trifluoromethylation reactions, pyridine has been used as a ligand to create a homogenous solution.[10]
Q3: The product is precipitating during the aqueous workup. How can I prevent this and ensure efficient extraction?
A3: Precipitation during aqueous workup is a common problem for hydrophobic molecules when the organic solvent is removed or when the polarity of the medium is changed abruptly.[11]
Experimental Protocol for an Effective Aqueous Workup:
-
Dilute with an Appropriate Organic Solvent: Before adding the aqueous quenching solution, ensure your reaction mixture is diluted with a water-immiscible organic solvent in which your product is highly soluble (e.g., dichloromethane or ethyl acetate). This provides a favorable organic phase for your product to reside in.[12]
-
Avoid Complete Removal of Reaction Solvent: If the reaction was performed in a water-miscible solvent like THF or acetonitrile, do not remove it completely before the workup. The presence of some of the original solvent can help maintain the solubility of the product during the initial stages of extraction.
-
pH Control: While this compound is neutral, other species in your reaction mixture may be acidic or basic. Adjusting the pH of the aqueous layer can alter the solubility of byproducts, sometimes preventing them from co-precipitating with your product.[13]
-
Back-Extraction: If your product inadvertently precipitates at the interface or in the aqueous layer, you can often redissolve it by adding more of a suitable organic solvent and performing a back-extraction.[14][15]
Q4: How can I prepare a stock solution of this compound for biological assays that require an aqueous buffer?
A4: Direct dissolution in aqueous buffers is not feasible for this compound. The standard and most reliable method is to prepare a concentrated stock solution in an organic solvent, followed by careful dilution into the aqueous assay medium.
Decision Tree for Preparing Aqueous Formulations
Caption: A systematic approach to formulating this compound for biological assays.
Authoritative Grounding & Comprehensive Protocols:
-
Dimethyl Sulfoxide (DMSO) as a Vehicle: DMSO is a powerful solvent for dissolving a wide range of hydrophobic compounds for in vitro screening.[16][17] However, it's crucial to keep the final concentration low (typically below 0.5%) as DMSO itself can affect protein conformation and enzyme activity.[18][19][20][21]
-
Solubility Enhancement with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[24][25][26][27][28]
-
Protocol: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. Add the DMSO stock of your compound to the cyclodextrin-containing buffer. The cyclodextrin will encapsulate the hydrophobic compound, keeping it in solution.
-
-
The Role of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules in their core, thereby increasing their apparent solubility in aqueous solutions.[29][30][31][32]
-
Protocol: Add a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 (typically 0.05-0.1%) to your assay buffer before adding the DMSO stock of your compound.
-
Trustworthiness: Always run a vehicle control (buffer with the same final concentration of DMSO and/or solubility enhancer) in your experiments to ensure that the observed effects are due to your compound and not the formulation components.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 6. SOLVENTS: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Solvent Use → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. corrosionpedia.com [corrosionpedia.com]
- 10. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. fiveable.me [fiveable.me]
- 16. mdpi.com [mdpi.com]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. Redirecting [linkinghub.elsevier.com]
- 27. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pharmaexcipients.com [pharmaexcipients.com]
- 31. researchgate.net [researchgate.net]
- 32. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Catalyst Loading for 5-Chloro-2-iodobenzotrifluoride Cross-Coupling
Introduction: 5-Chloro-2-iodobenzotrifluoride is a valuable building block in pharmaceutical and agrochemical research. However, its unique electronic and steric properties present distinct challenges in transition-metal-catalyzed cross-coupling reactions. The presence of two different halogens (iodine and chlorine), an electron-withdrawing trifluoromethyl group, and potential steric hindrance necessitates a carefully optimized catalytic system. This guide provides in-depth troubleshooting advice and experimental protocols to help researchers minimize catalyst loading while maximizing reaction efficiency, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is showing low yield. What are the first parameters I should check?
A1: Low yield in the Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activation, stability, or suboptimal reaction conditions. Here is a prioritized checklist:
-
Selective C-I Bond Activation: Your primary goal is the selective activation of the more reactive carbon-iodine bond over the stronger carbon-chlorine bond. The reaction temperature is critical. High temperatures can lead to competitive C-Cl bond activation or catalyst decomposition. Start with milder conditions (e.g., 60-80 °C) and gradually increase if necessary.[1]
-
Choice of Palladium Precatalyst and Ligand: For this electron-deficient substrate, a catalyst system that promotes a rapid oxidative addition is crucial.[2]
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common starting points. Pd(0) sources like Pd₂(dba)₃ may be more efficient as they do not require an in-situ reduction step.[3][4]
-
Ligand: Electron-rich, bulky monophosphine ligands are highly recommended. Ligands like SPhos, XPhos, or RuPhos (Buchwald-type ligands) are designed to stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps, which is critical for challenging substrates.[5][6]
-
-
Base and Solvent System: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step.[4]
-
Base: An aqueous solution of K₂CO₃ or Cs₂CO₃ is a robust choice. Cs₂CO₃ is more soluble and can be more effective in challenging couplings. Ensure the base is finely powdered and fresh.
-
Solvent: A polar aprotic solvent, often with water, is standard. Dioxane/water or Toluene/water mixtures are excellent starting points. Proper degassing of the solvent is critical to prevent oxidation of the catalyst and phosphine ligand.[7]
-
-
Boronic Acid Quality: Ensure your boronic acid or boronate ester is pure. Protodeboronation (hydrolysis of the boronic acid back to the arene) is a common side reaction, often exacerbated by harsh conditions or impurities.[7]
Q2: I am observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It typically arises from the reaction of the organopalladium intermediate with a hydride source.
-
Source of Hydride: The hydride source can be trace water, the solvent, or the boronic acid reagent itself. Using anhydrous solvents (if not using an aqueous system) and high-purity reagents can help.
-
Ligand Choice: Bulky, electron-donating ligands can accelerate the desired reductive elimination step, outcompeting the undesired hydrodehalogenation pathway.[2][7] If you are using a simple ligand like PPh₃, switching to a Buchwald-type ligand (e.g., XPhos) is a primary recommendation.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote catalyst decomposition and increase the likelihood of side reactions. Monitor the reaction by GC-MS or LC-MS and stop it once the starting material is consumed.
Q3: I want to perform a Buchwald-Hartwig amination. Which catalyst system is best for coupling an amine at the C-I position of this compound?
A3: The Buchwald-Hartwig amination of this substrate follows similar principles to other cross-couplings, with the base playing an even more critical role.[8][9]
-
Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ or a pre-formed palladacycle (e.g., a G3 or G4 Buchwald precatalyst) with a bulky biarylphosphine ligand is the state-of-the-art. For this specific substrate, ligands like BrettPhos or the Josiphos family are excellent candidates due to their proven efficacy with electron-deficient aryl halides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine for the catalytic cycle.[10] Sodium tert-butoxide (NaOt-Bu) is the most common choice.[9] For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can be effective alternatives.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are standard. Rigorous exclusion of air and moisture is paramount for this reaction.
Q4: How can I systematically reduce the palladium catalyst loading for this reaction?
A4: Reducing catalyst loading is crucial for process efficiency and cost-effectiveness, especially in drug development.[11] This requires a systematic optimization approach.
-
Establish a Robust Baseline: First, find a condition that gives >95% conversion and yield using a standard loading (e.g., 1-2 mol% Pd). This is your benchmark.
-
Screen Ligands: The ligand has the most significant impact. Screen a panel of electron-rich, sterically hindered ligands (e.g., Buchwald and cataCXium families) at a fixed, lower Pd loading (e.g., 0.5 mol%).
-
Optimize Pd:Ligand Ratio: The optimal Pd:L ratio is often not 1:1. For monophosphine ligands, a ratio between 1:1.5 and 1:2.5 often stabilizes the catalyst and prevents palladium black formation.
-
Concentration and Temperature: Higher concentrations can sometimes favor the bimolecular cross-coupling pathway. Carefully re-optimize the temperature; lower temperatures may be feasible with a more active catalyst system, which in turn improves catalyst stability and lifetime, allowing for lower loadings.
-
Use a Precatalyst: Modern palladium precatalysts are designed for high efficiency and stability, enabling lower loadings. They generate the active Pd(0) species in a controlled manner, avoiding the pitfalls of using air-sensitive Pd(0) sources directly.[7]
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions for optimizing the cross-coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand). 2. Insufficient temperature. 3. Incorrect base or poor base quality. | 1. Ensure rigorous inert atmosphere (degas solvents, use glovebox). Use a fresh, high-quality precatalyst and ligand. 2. Incrementally increase temperature by 10-20 °C. 3. Use a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃). Ensure the base is finely ground. |
| Reaction Stalls | 1. Catalyst decomposition (palladium black observed). 2. Ligand degradation. 3. Inhibition by reaction components. | 1. Use a more robust ligand (e.g., biarylphosphines). Increase ligand-to-metal ratio (e.g., L:Pd from 1:1 to 2:1). 2. Lower the reaction temperature. 3. Ensure high purity of all reagents. |
| Hydrodehalogenation | 1. Presence of hydride sources (water, etc.). 2. Slow reductive elimination. | 1. Use anhydrous solvents and dry reagents thoroughly. 2. Use a more sterically hindered ligand to promote faster reductive elimination.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High temperature. | 1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere.[7] 2. Reduce reaction temperature. |
| Loss of Selectivity (C-Cl bond reaction) | 1. Reaction temperature is too high. 2. Highly active catalyst system. | 1. Lower the reaction temperature significantly. The C-I bond is much weaker and should react preferentially under milder conditions. 2. While desirable for C-I coupling, an overly active system might overcome the bond energy difference. Consider a slightly less electron-rich ligand if selectivity is a persistent issue at all temperatures. |
Experimental Protocols & Visualizations
Protocol 1: Baseline Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective coupling at the C-I position.
-
Reagent Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS until the starting material is consumed (typically 4-12 hours).[12]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Workflow for Catalyst Loading Optimization
The following diagram illustrates a systematic approach to minimizing catalyst loading while maintaining high reaction performance.
Caption: Workflow for systematic catalyst optimization.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Understanding the catalytic cycle is key to troubleshooting. The electron-rich, bulky ligand plays a crucial role in accelerating steps (A) and (C).
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 5-Chloro-2-iodobenzotrifluoride
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective functionalization of 5-Chloro-2-iodobenzotrifluoride, with a primary focus on preventing undesired dehalogenation during cross-coupling reactions. As Senior Application Scientists, we have designed this center to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions about the reactivity of this compound and the common side reaction of hydrodehalogenation.
Q1: Why is this compound particularly susceptible to dehalogenation?
A1: The susceptibility of this compound to dehalogenation stems from two primary factors:
-
Differential Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the C-I bond highly reactive towards oxidative addition with a low-valent palladium catalyst, which is the first step in most cross-coupling cycles.[1][2] The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.[1][2]
-
Electronic Effects: The presence of two electron-withdrawing groups (the trifluoromethyl group, -CF3, and the chlorine atom, -Cl) makes the aromatic ring electron-deficient. This electronic property can increase the substrate's susceptibility to certain side reactions, including hydrodehalogenation, particularly with N-heterocyclic halides.[1]
Q2: Which halogen is more likely to be removed during a reaction?
A2: The iodine atom is almost exclusively removed in palladium-catalyzed cross-coupling reactions. The oxidative addition to the C-I bond is kinetically much faster than to the C-Cl bond.[3] Therefore, the primary dehalogenation byproduct observed will be 4-chloro-1-(trifluoromethyl)benzene, resulting from the loss of iodine (hydrodeiodination). Dechlorination is highly unlikely under conditions optimized for C-I bond activation.
Q3: What is the primary chemical mechanism behind this undesired dehalogenation?
A3: The most widely accepted mechanism for hydrodehalogenation in palladium-catalyzed reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This catalytic menace can arise from several sources within the reaction mixture, including:
-
Bases: Strong alkoxide bases can react with trace water or protic solvents.
-
Solvents: Alcohols, water, and even solvents like DMF can serve as hydride sources.[4][5]
-
Reagents: Impurities in reagents or the organometallic coupling partner can sometimes generate hydrides.
Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate in the catalytic cycle, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[1]
Part 2: Troubleshooting Guides for Cross-Coupling Reactions
This section provides specific, actionable advice for overcoming dehalogenation in common synthetic transformations.
Competing Catalytic Pathways
The central challenge is to favor the productive cross-coupling cycle (Pathway A) over the parasitic dehalogenation cycle (Pathway B). The following diagram illustrates this competition.
Caption: Competing catalytic cycles in cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
Issue: "My Suzuki reaction with this compound and an arylboronic acid is giving me high yields of 4-chloro-1-(trifluoromethyl)benzene."
This is a classic case where the rate of hydrodehalogenation is competitive with or faster than the rate of transmetalation and reductive elimination.
Troubleshooting Workflow: Suzuki Coupling
Caption: A logical workflow for troubleshooting dehalogenation.
Detailed Solutions
| Parameter | Problematic Choice | Recommended Solution & Rationale |
| Ligand | PPh₃ (Triphenylphosphine) | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) .[1][4] Rationale: These ligands accelerate the rate-limiting reductive elimination step of the desired product. By making the productive pathway faster, you kinetically outcompete the dehalogenation side reaction.[4] |
| Base | NaOᵗBu, KOᵗBu (Sodium/Potassium tert-butoxide) | Use milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][6] Rationale: Strong alkoxide bases are known to promote the formation of Pd-H species, especially in the presence of trace water or protic solvents, directly fueling the dehalogenation pathway.[1] |
| Solvent | Alcohols (MeOH, EtOH), DMF, or wet solvents | Use dry, aprotic solvents such as Toluene, 1,4-Dioxane, or THF.[1][4][5] Rationale: Protic solvents are direct hydride sources. Solvents like DMF can decompose at high temperatures to generate species that lead to Pd-H formation.[5] Using anhydrous conditions is a critical first step. |
| Temperature | High temperatures (>100 °C) | Lower the reaction temperature. Attempt the reaction at room temperature first, then gradually increase to 60-80 °C if necessary. Rationale: Dehalogenation pathways often have a higher activation energy. Running the reaction at the minimum temperature required for the desired transformation can significantly suppress the formation of byproducts.[4] |
Guide 2: Sonogashira Coupling
Issue: "When coupling this compound with a terminal alkyne, I get a mixture of my desired product and the deiodinated starting material."
Dehalogenation in Sonogashira coupling is also common, often exacerbated by reaction conditions that are too harsh or not sufficiently optimized.
Key Optimization Points
-
Q: Can the copper co-catalyst cause problems? A: Yes. While essential for the classic Sonogashira mechanism, Cu(I) can promote the homocoupling of the alkyne (Glaser coupling), which consumes the nucleophile and can complicate the reaction.[7] More importantly, impurities or side reactions involving the copper catalyst can contribute to catalyst deactivation or side reactions. Consider a copper-free Sonogashira protocol. These systems often rely on more sophisticated palladium catalysts and specific bases but can provide cleaner reaction profiles.[8][9]
-
Q: Which base should I use? A: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. However, the choice is crucial.
-
Purity is paramount: Use freshly distilled amines.
-
Screening: If dehalogenation persists, screening other bases may be necessary. For some systems, an inorganic base in a copper-free protocol may offer better results.
-
-
Q: Is Pd(PPh₃)₄ the best catalyst? A: Not always. While it is a workhorse catalyst, Pd(PPh₃)₄ is not the most active or stable system available.[5] For a challenging substrate, consider using a more robust pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized phosphine ligand, similar to those recommended for Suzuki coupling.
Guide 3: Buchwald-Hartwig Amination
Issue: "My attempt to aminate the C-I bond of this compound is failing. I either recover starting material or see significant dehalogenation."
The Buchwald-Hartwig amination is highly sensitive to the interplay between the palladium source, ligand, and base. Failure is often due to an insufficiently active catalyst or suboptimal conditions.[10][11]
Key Optimization Points
-
Q: My reaction is not proceeding. What is the most likely cause? A: The ligand choice is the most critical parameter in Buchwald-Hartwig aminations.[10][12] Standard ligands are often ineffective.
-
Solution: Employ sterically hindered, electron-rich biaryl monophosphine ligands . The "Buchwald ligands" (e.g., XPhos, SPhos, JohnPhos) are specifically designed for this purpose and are essential for activating aryl chlorides and other challenging substrates.[12]
-
Catalyst Source: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These complexes readily form the active Pd(0) species in solution and often give more reproducible results than mixing a palladium source and ligand in situ.[13]
-
-
Q: The reaction is sluggish and I see dehalogenation. Should I increase the temperature? A: Not necessarily. First, ensure your catalyst system is active enough. If the ligand is appropriate, then consider the base.
-
Base Choice: This reaction typically requires a strong, non-nucleophilic base like NaOᵗBu, LiHMDS, or K₃PO₄.[13][14] The choice can be substrate-dependent. While NaOᵗBu is very common, it can also be a source of hydrides leading to dehalogenation.[6] If this is observed, switching to K₃PO₄ or Cs₂CO₃ may be beneficial, though it may require slightly higher temperatures.[13]
-
Part 3: Validated Experimental Protocol
This section provides a starting point protocol for a Suzuki-Miyaura coupling reaction designed to minimize dehalogenation.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
Objective: To couple this compound with a generic arylboronic acid (Ar-B(OH)₂) with minimal hydrodeiodination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or similar bulky ligand pre-catalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous, degassed water (if using a mixed solvent system, e.g., Toluene/H₂O 10:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Inside a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the solvent.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Take aliquots periodically by quenching a small sample in a vial with ethyl acetate and water, and analyzing the organic layer.[15] Look for the consumption of the starting material and the appearance of the product spot, while checking for the formation of the dehalogenated byproduct (4-chloro-1-(trifluoromethyl)benzene).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Managing reaction temperatures for 5-Chloro-2-iodobenzotrifluoride
Technical Support Center: 5-Chloro-2-iodobenzotrifluoride
A Senior Application Scientist's Guide to Managing Reaction Temperatures
Welcome to the technical support center for this compound (CAS 23399-77-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Proper management of reaction temperature is paramount to achieving high yields, minimizing impurities, and ensuring reproducible results. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered in the lab.
Core Principles: Reactivity and Thermal Profile
This compound is a valuable synthetic intermediate due to its distinct reactive sites.[1] The molecule features an electron-withdrawing trifluoromethyl (-CF3) group, which influences the reactivity of the aromatic ring, a moderately reactive chloro substituent, and a highly reactive iodo substituent.[2]
The key to its synthetic utility lies in the differential reactivity of the C–I versus the C–Cl bond. In palladium-catalyzed cross-coupling reactions, the C–I bond is significantly more susceptible to oxidative addition, allowing for selective functionalization. Temperature is the critical lever to control reaction rate while maintaining this selectivity. While the compound exhibits high thermal stability, improper temperature control can lead to undesirable side reactions.[1]
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during your experiments. The advice provided is based on established chemical principles and practical laboratory experience.
Q1: My cross-coupling reaction is sluggish or has stalled. Should I simply increase the temperature?
Answer: While increasing temperature can accelerate a slow reaction, it should not be the default first step. Uncontrolled heating can introduce complications that are harder to solve than a slow reaction rate.
Causality: Reaction rates are kinetically dependent on temperature, but so are catalyst decomposition and side-reaction pathways. A stalled reaction may not be due to insufficient thermal energy but rather to catalyst deactivation, poor reagent solubility, or the presence of inhibitors.
Recommended Actions:
-
Verify Reagent Quality: Ensure all reagents, especially the boronic acid/ester (in Suzuki couplings) and amine (in Buchwald-Hartwig aminations), are pure and that the solvent is anhydrous and degassed.
-
Assess Catalyst System: Before raising the temperature, consider if the chosen ligand-palladium system is active enough. For challenging couplings, a more electron-rich, sterically hindered phosphine ligand may be required to promote the desired catalytic cycle at a moderate temperature.[3][4]
-
Incremental Temperature Increase: If the above factors are ruled out, increase the temperature in small, controlled increments (e.g., 10 °C). Monitor the reaction progress closely by TLC or LC-MS after each adjustment. A typical starting temperature for many couplings is 80-100 °C.[4][5]
-
Consider an Alternative: For thermally sensitive substrates, some modern catalyst systems can facilitate Suzuki or Buchwald-Hartwig reactions at or near room temperature.[6][7][8]
Q2: I am observing significant byproduct formation, particularly hydrodehalogenation (loss of iodine). Is the reaction temperature too high?
Answer: Yes, this is a classic indicator of excessive reaction temperature. Hydrodehalogenation (replacement of the halogen with a hydrogen) and other side reactions, like protodeborylation in Suzuki couplings, are often accelerated at higher temperatures.[9]
Causality: At elevated temperatures, competing reaction pathways become more prominent. For instance, β-hydride elimination from a palladium-amide intermediate can compete with reductive elimination in Buchwald-Hartwig aminations, leading to the hydrodehalogenated arene.[3]
Recommended Actions:
-
Reduce Temperature: The most direct solution is to lower the reaction temperature. If you are running the reaction at 110 °C, try reducing it to 90 °C or 100 °C. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently while minimizing the side reaction.
-
Optimize Base and Solvent: A very strong base or a protic solvent can sometimes facilitate hydrodehalogenation. Ensure the base is appropriate for the coupling type (e.g., K₂CO₃ or K₃PO₄ for Suzuki, NaOtBu or LHMDS for Buchwald-Hartwig) and the solvent is aprotic and anhydrous.[4][10]
-
Increase Catalyst Loading/Efficiency: A more active catalyst can allow you to achieve a good reaction rate at a lower temperature. Consider screening different phosphine ligands that are known to promote efficient turnover at milder conditions.[11]
Q3: My Suzuki-Miyaura coupling yield is inconsistent between batches, even though I'm setting the heat source to the same temperature. What's going on?
Answer: Inconsistent heating is a common source of irreproducibility. The temperature setting on a hot plate or heating mantle is not always the same as the internal temperature of your reaction mixture.
Causality: Factors like flask size, stir rate, and the exact placement of the flask on the heating element can cause significant variations in the actual reaction temperature. Hot spots can develop, leading to localized overheating and byproduct formation.
Recommended Actions:
-
Use a Reaction Block or Oil Bath: These provide much more uniform and consistent heating compared to a standard heating mantle.
-
Measure Internal Temperature: For maximum precision, insert a thermocouple or thermometer through a septum to directly measure and control the internal temperature of the reaction mixture.
-
Ensure Efficient Stirring: Vigorous stirring is crucial for uniform heat distribution. Use a properly sized stir bar and a stir plate capable of maintaining a consistent speed.
-
Standardize Your Setup: Use the same type and size of reaction vessel, the same volume of solvent, and the same stirring and heating equipment for each run to ensure batch-to-batch consistency.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the thermal properties and handling of this compound.
Q1: What are the key physical properties of this compound that are relevant to temperature management?
Answer: Understanding the physical state and stability of the compound is crucial for proper handling and reaction setup.
| Property | Value | Source |
| CAS Number | 23399-77-1 | [12][13][14][15] |
| Molecular Formula | C₇H₃ClF₃I | [12][16] |
| Molecular Weight | 306.45 g/mol | [12][16] |
| Appearance | Colorless to light yellow liquid or solid | [1][15][17] |
| Melting Point | 29-31 °C | [13] |
| Boiling Point | ~219-235 °C (at 760 mmHg) | [1][13] |
| Storage | Keep in a dark, dry place at room temperature.[13][15][17] |
Since the melting point is near room temperature, the compound may be a solid or liquid depending on your lab's ambient temperature. If it is solid, it can be gently warmed to melt for easier handling and accurate measurement.
Q2: What is the recommended starting temperature range for common cross-coupling reactions?
Answer: The optimal temperature is highly dependent on the specific reaction, catalyst system, and substrates. However, the following provides a validated starting point for optimization.
| Reaction Type | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura Coupling | 80 - 100 °C | The C-I bond is highly reactive. Higher temperatures are generally not needed unless coupling to the C-Cl site is desired or a very unreactive boronic acid is used.[10][11] |
| Buchwald-Hartwig Amination | 80 - 110 °C | Generally requires slightly higher temperatures than Suzuki couplings. The choice of ligand is critical; modern ligands can lower this range significantly.[4][5][9] |
| Sonogashira Coupling | Room Temperature to 60 °C | Often proceeds under milder conditions, but may require gentle heating depending on the alkyne and catalyst. |
| Heck Coupling | 100 - 140 °C | Typically requires higher temperatures to proceed efficiently. |
Q3: Are there any significant thermal hazards or decomposition risks I should be aware of?
Answer: this compound is considered to have high thermal stability under normal laboratory conditions.[1] Safety Data Sheets do not list a specific decomposition temperature.[18] However, standard safety precautions for organic reagents should always be followed:
-
Combustibility: The compound is a combustible liquid/solid. Keep it away from open flames, sparks, and other sources of ignition.[18][19]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[18][19]
-
Hazardous Decomposition: If exposed to extreme heat or fire, it may produce hazardous decomposition products including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), hydrogen chloride (HCl), and hydrogen fluoride (HF).[18]
Experimental Protocols
The following are generalized, step-by-step protocols for common reactions. They are designed as a robust starting point for your specific application.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling an arylboronic acid to the iodo position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos or other suitable phosphine ligand (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene/Dioxane and Water (e.g., 10:1 mixture, 5 mL)
Procedure:
-
Vessel Preparation: Add the Pd(OAc)₂, phosphine ligand, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the arylboronic acid, and the degassed solvent mixture.
-
Heating: Place the sealed tube in a preheated oil bath or reaction block set to 85 °C .
-
Monitoring: Stir the reaction vigorously. Monitor its progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a method for coupling a primary or secondary amine to the iodo position.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos or other suitable phosphine ligand (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃, phosphine ligand, and NaOtBu to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the this compound, followed by the anhydrous toluene. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids in Step 1.
-
Heating: Seal the tube tightly and place it in a preheated oil bath or reaction block set to 100 °C .[5]
-
Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through celite.
-
Extraction: Carefully wash the filtrate with water and brine. The aqueous layer may be basic, so handle with care. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visualization: Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common temperature-related issues in cross-coupling reactions involving this compound.
Caption: Troubleshooting decision tree for temperature optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. This compound | 23399-77-1 [amp.chemicalbook.com]
- 14. chemwhat.com [chemwhat.com]
- 15. This compound | 23399-77-1 [sigmaaldrich.com]
- 16. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
Stability of 5-Chloro-2-iodobenzotrifluoride under acidic/basic conditions
Welcome to the technical support center for 5-Chloro-2-iodobenzotrifluoride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic and basic experimental conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability and reactivity of this compound are primarily governed by the interplay of its three substituents on the benzene ring: the trifluoromethyl group (-CF3), the chloro group (-Cl), and the iodo group (-I).
-
Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and is known for its exceptional chemical and thermal stability.[1] The carbon-fluorine bonds are among the strongest in organic chemistry, making the -CF3 group generally robust and resistant to degradation under many conditions.[2][3] This stability is a key reason for its frequent use in pharmaceutical and agrochemical design.[1][4]
-
Halogen Substituents (-Cl and -I): The chlorine and iodine atoms are also electron-withdrawing, further influencing the electron density of the aromatic ring. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making the iodo group a more likely leaving group in nucleophilic aromatic substitution reactions.[5][6]
The combined electron-withdrawing nature of these substituents makes the aromatic ring electron-deficient, which is a critical factor in its reactivity under certain conditions.
Troubleshooting Guide: Stability Under Experimental Conditions
Issue 1: Unexpected Degradation Observed Under Basic (Alkaline) Conditions
Symptoms:
-
Appearance of new, unexpected peaks in your HPLC or GC-MS analysis after exposing this compound to basic reagents (e.g., NaOH, KOH, amines).
-
A decrease in the concentration of the starting material.
-
Formation of polar impurities.
Potential Causes & Solutions:
-
Cause A: Nucleophilic Aromatic Substitution (SNAr) The electron-deficient nature of the aromatic ring, enhanced by the -CF3 group, makes it susceptible to nucleophilic attack.[7][8] The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] Given the relative bond strengths, the iodide is the more probable leaving group.
-
Troubleshooting Steps:
-
Reagent Choice: If possible, use a milder base or a non-nucleophilic base if the goal is deprotonation elsewhere in the molecule.
-
Temperature Control: Run the reaction at the lowest possible temperature to minimize the rate of the SNAr reaction.
-
Protecting Groups: If the reaction chemistry allows, consider strategies to temporarily reduce the electron-withdrawing effect of other groups on your substrate.
-
-
-
Cause B: Hydrolysis of the Trifluoromethyl Group While generally very stable, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) group under strong basic conditions.[10] This is a known degradation pathway for some trifluoromethylphenyl compounds.[10]
-
Troubleshooting Steps:
-
pH Control: Avoid highly alkaline conditions (pH > 10) if possible. Buffer your reaction medium if the process allows.
-
Reaction Time: Minimize the exposure time of the compound to strong bases.
-
Analytical Monitoring: Use techniques like fluoride ion-selective electrodes or 19F NMR to monitor for potential -CF3 group degradation.
-
-
Experimental Workflow: Monitoring Stability Under Basic Conditions
Issue 2: Instability Encountered in Strong Acidic Media
Symptoms:
-
Minor changes in the analytical profile after treatment with strong acids (e.g., concentrated H2SO4, HCl).
-
Discoloration of the reaction mixture.
Potential Causes & Solutions:
-
General Stability: The trifluoromethyl group is highly stable in acidic media.[11] The primary points of reactivity on this compound under acidic conditions are less pronounced than under basic conditions. The aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing substituents.
-
Cause A: Potential for C-I Bond Cleavage While less common than nucleophilic substitution, cleavage of the C-I bond can be promoted by certain transition metals or under specific catalytic conditions, which might be present as impurities.[5][6]
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure high purity of the acidic reagents and solvents used, free from trace metals that could catalyze deiodination.
-
Inert Atmosphere: While not always necessary, running reactions under an inert atmosphere (N2 or Ar) can prevent oxidative processes that might be initiated under harsh conditions.
-
-
Data Summary: General Stability & Handling
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a dry, cool, well-ventilated place.[12][13] | Protects from moisture and atmospheric contaminants. |
| Light Exposure | Keep in a dark place, protected from direct sunlight.[13][14][15] | Some aryl iodides can be light-sensitive, leading to gradual decomposition.[14] |
| Incompatible Materials | Strong oxidizing agents.[14][15] Strong bases.[16] | To prevent unwanted chemical reactions and degradation. |
| Thermal Stability | Stable under recommended storage conditions.[12] | High thermal stability is a known characteristic of many fluorinated compounds.[17] |
Visualizing Potential Degradation Pathways
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Heterolytic carbon–iodine bond cleavage by a palladium( i ) metalloradical - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02152H [pubs.rsc.org]
- 6. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound | 23399-77-1 [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-iodobenzotrifluoride. Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted spectral data with a comparative analysis of structurally related benzotrifluoride derivatives. By examining the influence of various substituents on the benzotrifluoride scaffold, researchers can gain valuable insights for the structural elucidation of this and similar molecules.
Introduction to NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[1][2] It operates on the principle that atomic nuclei with a magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[1][2][3] The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure, connectivity, and conformation.[1][3] The two most commonly used nuclei in organic chemistry are proton (¹H) and carbon-13 (¹³C).[3]
For a molecule like this compound, ¹H and ¹³C NMR spectroscopy can be used to:
-
Confirm the substitution pattern on the benzene ring.
-
Identify the electronic effects of the chloro, iodo, and trifluoromethyl substituents.
-
Verify the purity of a synthesized sample.[1]
Predicted NMR Spectral Data for this compound
In the absence of publicly available experimental spectra, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and the known effects of halogen and trifluoromethyl substituents on the chemical shifts of aromatic systems.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet (d) | J(H3-H4) = ~8.5 Hz |
| H-4 | 7.3 - 7.5 | Doublet of Doublets (dd) | J(H3-H4) = ~8.5 Hz, J(H4-H6) = ~2.0 Hz |
| H-6 | 7.9 - 8.1 | Doublet (d) | J(H4-H6) = ~2.0 Hz |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C-1 (C-CF₃) | 133 - 136 | Quartet (q) |
| C-2 (C-I) | 95 - 98 | Singlet (s) |
| C-3 | 138 - 141 | Singlet (s) |
| C-4 | 130 - 133 | Singlet (s) |
| C-5 (C-Cl) | 135 - 138 | Singlet (s) |
| C-6 | 131 - 134 | Singlet (s) |
| CF₃ | 122 - 125 | Quartet (q) |
Comparative Analysis with Related Benzotrifluoride Derivatives
To validate and understand the predicted spectral data, it is instructive to compare it with the experimental NMR data of structurally similar compounds. The electronic effects of the substituents (electron-withdrawing or donating) significantly influence the chemical shifts of the aromatic protons and carbons.[4]
¹H NMR Comparison
In substituted benzotrifluorides, the protons on the aromatic ring will exhibit chemical shifts influenced by the other substituents. For instance, electron-withdrawing groups like chlorine and iodine will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). The trifluoromethyl group (CF₃) is also strongly electron-withdrawing.
¹³C NMR Comparison
The carbon chemical shifts are also sensitive to the electronic environment. The carbon attached to the electron-withdrawing CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[5][6] Similarly, carbons bonded to halogens will experience a downfield shift.
Table of Experimental NMR Data for Related Compounds
| Compound | ¹H Chemical Shifts (δ, ppm) and Multiplicities | ¹³C Chemical Shifts (δ, ppm) and Multiplicities |
| Benzotrifluoride | 7.4-7.6 (m) | ~123.2 (q, CF₃), ~125.5 (q), ~129.2, ~131.9 (q) |
| 3,4-Dichlorobenzotrifluoride | H-2: ~7.75 (d), H-5: ~7.59 (d), H-6: ~7.50 (dd) | ~125.0, 128.0, 132.0, ~131.0 (C-CF₃), ~133.0 (C-Cl) |
| 4-Fluorobenzotrifluoride | ~115.5 (d), 126.5 (d) | ~164.0 (d, C-F), ~127.0 (q, C-CF₃), ~124.0 (q, CF₃) |
Note: This table contains representative data from various sources for comparative purposes.[7]
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) inside a 5 mm NMR tube.[7][8]
-
Homogenization: Ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator to aid dissolution.
NMR Spectrometer Setup
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.
-
Probe: A broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei is ideal.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
¹H NMR Acquisition Parameters
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width of about 12-16 ppm, centered around 6-7 ppm.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
¹³C NMR Acquisition Parameters
-
Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: Use a spectral width of approximately 220-240 ppm, centered around 110-120 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is necessary for accurate integration of all carbon signals.
Data Processing
-
Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[8]
Visualizing Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of this compound and the expected splitting patterns in its ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Expected ¹H-¹H coupling interactions in this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted data with comparative analysis of related compounds and a detailed experimental protocol, researchers are equipped to confidently identify and characterize this molecule. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other complex aromatic compounds in chemical research and drug development.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. longdom.org [longdom.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Comparative Analysis for Structural Elucidation
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-iodobenzotrifluoride
Introduction: The Analytical Challenge of Polyhalogenated Aromatics
In modern drug discovery and materials science, poly-functionalized aromatic compounds are foundational building blocks. This compound is a prime example, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring three distinct halogen substituents (F, Cl, I) and an electron-withdrawing trifluoromethyl group on a benzene ring, presents a unique analytical challenge. The molecular formula is C₇H₃ClF₃I, with a molecular weight of approximately 306.45 g/mol .[2][3][4]
Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool for the structural confirmation of such molecules. The high-energy ionization process (typically 70 eV) induces predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation pathways is not merely an academic exercise; it is critical for confirming identity, identifying impurities, and elucidating the structure of novel derivatives.
This guide provides a predictive analysis of the EI-MS fragmentation of this compound. We will dissect the probable fragmentation mechanisms, explain the chemical principles governing these pathways, and compare its expected behavior to related structures. This analysis is grounded in the fundamental principles of mass spectrometry, including ionization theory and the relative stability of resulting radical cations and neutral losses.[5][6]
Experimental Protocol: Acquiring a High-Fidelity EI Mass Spectrum
To obtain a reliable mass spectrum for structural analysis, a standardized experimental approach is crucial. The following protocol outlines the necessary steps for analyzing a solid or liquid sample like this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration prevents detector saturation while ensuring a strong signal.
-
-
Instrumentation & GC Parameters:
-
System: Agilent GC-MS (or equivalent) with an EI source.
-
Injection: 1 µL of the final solution is injected in splitless mode to maximize analyte transfer to the column.
-
Inlet Temperature: 250°C to ensure rapid volatilization.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the analyte from any potential impurities.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.
-
Data Acquisition: Acquire data in full scan mode.
-
Predicted Fragmentation Pathways of this compound
The fragmentation of an aromatic halide in EI-MS is primarily dictated by the strength of its chemical bonds. The molecular ion (M⁺•), formed by the ejection of an electron, is an odd-electron radical cation.[5] Its subsequent fragmentation aims to produce more stable even-electron cations and neutral radicals. For aromatic halides, the principal fragmentation is often the loss of a halogen.[7][8]
Key Bond Dissociation Energies (Approximate):
-
C-I: ~220 kJ/mol
-
C-Br: ~280 kJ/mol
-
C-Cl: ~340 kJ/mol
-
C-CF₃: ~420 kJ/mol
-
C-F: ~485 kJ/mol
Given that the Carbon-Iodine bond is the weakest, its cleavage is the most favored initial fragmentation step.
Primary Fragmentation Route: Loss of Iodine
The most probable fragmentation pathway begins with the homolytic cleavage of the C-I bond, the weakest bond in the molecule. This results in the loss of an iodine radical (I•), producing a highly stable aryl cation.
-
Step 1: Ionization
-
C₇H₃ClF₃I + e⁻ → [C₇H₃ClF₃I]⁺• (m/z ≈ 306/308) + 2e⁻
-
The molecular ion peak should be observable. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), we expect to see a characteristic M⁺• peak at m/z 306 and an M+2 peak at m/z 308, with an intensity ratio of approximately 3:1.[7]
-
-
Step 2: Loss of Iodine Radical
The following Graphviz diagram illustrates this primary fragmentation pathway.
Caption: Primary fragmentation of this compound.
Secondary and Minor Fragmentation Pathways
While the loss of iodine is dominant, other fragmentation channels provide additional structural information.
| Proposed Fragment | Precursor Ion (m/z) | Neutral Loss | Resulting Ion (m/z) | Rationale & Commentary |
| Loss of Chlorine | 306/308 | Cl• | 271 | The C-Cl bond is stronger than C-I, making this a less favorable initial cleavage. This peak will be of significantly lower abundance than the [M-I]⁺ peak. |
| Loss of CF₃ | 306/308 | CF₃• | 237/239 | The C-CF₃ bond is strong. Direct loss from the molecular ion is unlikely but possible. This fragment would retain the Cl and I atoms. |
| Loss of F from [M-I]⁺ | 179/181 | F• | 160/162 | After the initial loss of iodine, the resulting cation can lose a fluorine radical from the -CF₃ group. |
| Loss of CO from [M-I-F]⁺ | 160/162 | CO | 132/134 | Aromatic ring fragmentation can occur, with the loss of carbon monoxide being a common pathway for oxygen-containing compounds, but less so here. A more likely ring fragmentation would be loss of acetylene. |
| Tropylium Ion Formation | N/A | N/A | 91 | While common for alkylbenzenes, the formation of the tropylium ion (C₇H₇⁺) is not expected here due to the lack of a benzylic carbon to facilitate the necessary rearrangement.[10] |
The overall predicted fragmentation is visualized below.
Caption: Predicted EI-MS fragmentation pathways and major ions.
Comparative Analysis
Comparison with Isomers
The fragmentation pattern is highly dependent on the substitution pattern. For instance, an ortho-effect can occur if the iodine and trifluoromethyl groups are adjacent to a group capable of rearrangement, such as an ester.[11] In this compound, the substituents are not positioned to promote complex intramolecular rearrangements, leading to a relatively straightforward fragmentation pattern dominated by simple bond cleavages. An isomer like 2-Chloro-3-iodobenzotrifluoride would be expected to show a very similar fragmentation pattern, as the primary driver (the weak C-I bond) remains the same.
Comparison with Other Halogenated Analogs
-
5-Chloro-2-bromobenzotrifluoride (C₇H₃BrClF₃): The C-Br bond is stronger than C-I. Therefore, while the loss of Br• would still be a major fragmentation pathway, the molecular ion peak would likely be more abundant relative to the [M-Br]⁺ peak compared to the iodine analog. Furthermore, the isotopic signature of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) would result in an M+2 peak of nearly equal intensity to the M⁺• peak.[7]
-
2,5-Dichlorobenzotrifluoride (C₇H₃Cl₂F₃): Here, the C-Cl bond is the weakest non-fluorine halogen bond. The primary fragmentation would be the loss of a chlorine radical (Cl•). The resulting spectrum would show a molecular ion cluster at M⁺•, M+2, and M+4 due to the presence of two chlorine atoms.
This comparison underscores a key diagnostic principle: the most facile fragmentation pathway for halogenated compounds is the cleavage of the bond to the heaviest halogen, following the trend I > Br > Cl > F.[8]
Alternative Ionization Methods
While EI provides rich structural detail through fragmentation, "soft" ionization techniques would yield different, complementary data.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These methods impart much less energy to the analyte.[5] The resulting mass spectrum would be dominated by the protonated molecule [M+H]⁺ or the molecular ion M⁺• with minimal to no fragmentation. This is ideal for unequivocally determining the molecular weight but provides little of the structural fingerprint seen in EI-MS.
Conclusion
The predicted electron ionization mass spectrum of this compound is defined by a clear and interpretable fragmentation pattern. The analysis is anchored by the pronounced weakness of the carbon-iodine bond, leading to a dominant fragmentation pathway involving the loss of an iodine radical to form the base peak at m/z 179/181. The presence of a chlorine atom provides a characteristic isotopic M+2 peak for the molecular ion and all chlorine-containing fragments, serving as a powerful confirmation of elemental composition.
By comparing this predicted behavior with that of its bromo- and chloro-analogs, we reinforce the established principles of halogen fragmentation in mass spectrometry. This guide provides researchers and drug development professionals with a robust framework for identifying this compound and interpreting the mass spectra of related polyhalogenated compounds, ensuring confidence in their structural assignments.
References
- 1. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 2. This compound | 23399-77-1 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. thiele.ruc.dk [thiele.ruc.dk]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Chloro-2-iodobenzotrifluoride in Modern Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. The choice of building block dictates not only the efficiency of the synthetic route but also the accessible chemical space for derivatization. Among the plethora of dihaloaromatic compounds, 5-Chloro-2-iodobenzotrifluoride stands out as a particularly versatile intermediate. This guide provides an in-depth comparison of its reactivity against other halo-aromatics in key synthetic transformations, supported by established chemical principles and experimental data from analogous systems. We will delve into the causality behind its reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Understanding the Reactivity Landscape of Halo-Aromatics
The reactivity of halo-aromatics in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The established trend for reactivity is C-I > C-Br > C-Cl , a principle rooted in the decreasing strength of the C-X bond down the halogen group.[1] This differential reactivity allows for selective functionalization of polyhalogenated aromatics.
Furthermore, the electronic nature of the aromatic ring plays a crucial role. Electron-withdrawing groups (EWGs), such as the trifluoromethyl (-CF3) group, enhance the electrophilicity of the aromatic ring. This has a twofold effect: it facilitates the oxidative addition step in many palladium-catalyzed cycles and activates the ring for nucleophilic aromatic substitution (SNAr).[2]
This compound is a unique substrate that combines these features: a highly reactive C-I bond, a less reactive C-Cl bond for subsequent functionalization, and a potent -CF3 electron-withdrawing group.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. Here, we compare the performance of this compound with other halo-aromatics in three seminal transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating C(sp2)-C(sp2) bonds.[3] The reactivity of the aryl halide is a critical parameter for efficient coupling.
Fundamental Principles: The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[4] The weaker C-I bond in this compound undergoes this step significantly faster than the C-Cl bond, allowing for selective coupling at the 2-position. The electron-withdrawing -CF3 group further enhances the rate of oxidative addition.[3]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent: Introduce a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify by column chromatography.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (Estimated) | [5] (proxy data) |
| 1-Bromo-2-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 | [5] (proxy data) |
| 1,3-Dichlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 70 | [5] (proxy data) |
Note: The yield for this compound is an educated estimate based on the high reactivity of the C-I bond in similar polychlorinated systems.[5]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[6]
Fundamental Principles: Similar to the Suzuki-Miyaura reaction, the Heck reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The high reactivity of the C-I bond in this compound ensures selective olefination at the 2-position. The electron-deficient nature of the aromatic ring is generally favorable for the subsequent migratory insertion step.[7]
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), and a base like triethylamine (1.5 mmol).
-
Catalyst System: Add a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand, for example, P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Solvent: Use an anhydrous polar aprotic solvent like DMF (5 mL).
-
Reaction Conditions: Degas the mixture and heat to 100 °C for 4-24 hours.
-
Work-up: After cooling, pour the mixture into water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify via column chromatography.
Data Presentation: Comparative Yields in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl Acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NEt₃ | DMF | 100 | 18 | ~90 (Estimated) | [8],[4] |
| Iodobenzene | Methyl Acrylate | Pd/C | Na₂CO₃/NEt₃ | DMF | 120 | 2 | 95 | [8] |
| Bromobenzene | Methyl Acrylate | Pd/C | Na₂CO₃/NEt₃ | DMF | 140 | 6 | 70 | [8] |
| Chlorobenzene | Methyl Acrylate | Pd/C | Na₂CO₃/NEt₃ | DMF | 140 | 24 | <10 | [8] |
Note: The yield for this compound is an estimate based on the high reactivity of iodobenzene and the activating effect of the -CF3 group.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9]
Fundamental Principles: The catalytic cycle involves oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[9] The C-I bond of this compound is the preferred site for oxidative addition. The amination of aryl chlorides is generally more challenging and often requires more specialized, bulky phosphine ligands to achieve good yields.[10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol).
-
Catalyst System: Add a palladium precatalyst, such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a bulky phosphine ligand, for example, XPhos (0.04 mmol, 4 mol%).
-
Solvent: Add a dry, degassed solvent like toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Data Presentation: Comparative Reactivity in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High (Predicted) | [11] |
| 1-Bromo-4-chlorobenzene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 95 | [9] |
| 1,4-Dichlorobenzene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 80 | [11] |
Note: A high yield is predicted for this compound at the iodo position due to the established high reactivity of aryl iodides in this transformation.
Visualization: Logical Flow for Selective Cross-Coupling
Caption: A logical workflow for the sequential functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing -CF3 group, ortho and para to the halogen substituents, activates the aromatic ring of this compound towards nucleophilic attack.
Fundamental Principles: SNAr reactions typically proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[12] The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. In this context, the -CF3 group significantly lowers the activation energy for nucleophilic attack.
For SNAr, the reactivity of the halogens is often reversed compared to cross-coupling, with C-F being the most reactive due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. However, between chlorine and iodine, the more electronegative chlorine is a better leaving group in this context.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is characterized by a predictable and exploitable hierarchy of its two halogen substituents in palladium-catalyzed cross-coupling reactions, with the carbon-iodine bond being significantly more reactive. This allows for selective, stepwise functionalization of the aromatic core. The presence of the trifluoromethyl group not only enhances the reactivity in these transformations but also activates the ring for nucleophilic aromatic substitution. This dual reactivity profile provides chemists with a powerful tool for the efficient construction of complex molecules with diverse functionalities, making it an ideal substrate for applications in drug discovery and materials science.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathodic Aromatic C,C Cross-Coupling Reaction via Single Electron Transfer Pathway [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Trifluoromethyl Group Insertion: A Comparative Analysis of Modern Reagents
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern chemical research, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5][6] While reagents like 5-Chloro-2-iodobenzotrifluoride have their place, the modern synthetic chemist has a diverse and powerful arsenal of alternative reagents at their disposal. This guide provides an in-depth comparison of the leading alternatives, focusing on their reaction mechanisms, substrate scope, and practical applications, supported by experimental data to inform your selection process.
The Landscape of Trifluoromethylation: A Mechanistic Overview
Trifluoromethylating agents can be broadly categorized based on the nature of the trifluoromethyl species they deliver: electrophilic ("CF₃⁺"), nucleophilic ("CF₃⁻"), or radical ("CF₃•").[7] Understanding these fundamental mechanistic pathways is crucial for selecting the appropriate reagent for a given transformation.
Caption: Overview of Trifluoromethylation Strategies.
Electrophilic Trifluoromethylating Agents: The "CF₃⁺" Donors
Electrophilic trifluoromethylating reagents are particularly effective for the trifluoromethylation of a wide array of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[5][8]
Togni Reagents: Hypervalent Iodine Powerhouses
Togni's reagents, a class of hypervalent iodine(III)-CF₃ compounds, are bench-stable, commercially available, and exhibit a broad substrate scope.[1][2][9] They are particularly well-suited for the trifluoromethylation of β-ketoesters, indoles, phenols, and alkynes.[5][10]
Mechanism of Action: Togni reagents deliver an electrophilic trifluoromethyl group to a nucleophile. The reaction can be catalyzed by various metals, such as copper, which can also facilitate radical pathways.[10][11]
Experimental Protocol: Trifluoromethylation of Indole with Togni Reagent II
-
To a solution of indole (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL), add Togni Reagent II (1.2 mmol).
-
The reaction mixture is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated indole.
Umemoto Reagents: Potent Sulfonium Salts
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that are highly reactive electrophilic trifluoromethylating agents.[2][12] They are effective for a wide range of nucleophiles, including silyl enol ethers and arenes.[3][5] Some derivatives can require harsher reaction conditions compared to Togni reagents.[5]
Mechanism of Action: These reagents function as powerful "CF₃⁺" transfer agents. The reactivity can be tuned by modifying the substituents on the dibenzothiophene core.[13]
Experimental Protocol: Trifluoromethylation of a β-Ketoester with an Umemoto Reagent
-
To a solution of the β-ketoester (1.0 mmol) in an appropriate solvent like dichloromethane (5 mL), add a non-nucleophilic base such as pyridine (1.2 mmol).
-
Add the Umemoto reagent (1.1 mmol) portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Nucleophilic Trifluoromethylating Agents: The "CF₃⁻" Source
Nucleophilic trifluoromethylation is a powerful method for introducing the CF₃ group, especially into carbonyl compounds and their derivatives.[5]
The Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is the most widely used nucleophilic trifluoromethylating agent.[6][7] It is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[6][14]
Mechanism of Action: The Ruppert-Prakash reagent requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion (CF₃⁻).[6] This anion then adds to the electrophilic substrate.
Caption: Ruppert-Prakash Reagent Activation and Reaction.
Experimental Protocol: Trifluoromethylation of Benzaldehyde with the Ruppert-Prakash Reagent
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).
-
Slowly add a solution of TBAF in THF (1 M, 0.1 mL, 0.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Radical Trifluoromethylation: The "CF₃•" Pathway
Radical trifluoromethylation has emerged as a powerful and versatile strategy, often proceeding under mild conditions and exhibiting excellent functional group tolerance.[15][16]
Langlois Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate, known as the Langlois reagent, is a stable, inexpensive, and versatile source of the trifluoromethyl radical.[17][18][19] It is particularly useful for the trifluoromethylation of arenes and heteroarenes.[7][20]
Mechanism of Action: In the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), the Langlois reagent generates a trifluoromethyl radical (•CF₃), which can then add to aromatic and heteroaromatic systems.[17][20]
Experimental Protocol: Radical Trifluoromethylation of an Electron-Rich Heterocycle
-
To a solution of the heterocycle (1.0 mmol) and Langlois reagent (2.0 mmol) in a mixture of acetonitrile and water, add TBHP (3.0 mmol) dropwise at room temperature.
-
The reaction mixture is stirred for 12-24 hours, with progress monitored by LC-MS.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical trifluoromethylation, enabling the use of simple and readily available trifluoromethyl sources like trifluoroiodomethane (CF₃I).[21][22] This method offers exceptionally mild reaction conditions and broad substrate scope.[21][23]
Mechanism of Action: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer process to generate a trifluoromethyl radical from a suitable precursor.[21] This radical then engages in the desired transformation.
Caption: General workflow for photoredox trifluoromethylation.
Comparative Performance Data
To facilitate reagent selection, the following table summarizes the performance of these key trifluoromethylating agents on representative substrates. Yields are highly dependent on the specific substrate and reaction conditions.
| Reagent Class | Reagent Example | Substrate | Product | Yield (%) | Reference |
| Electrophilic | Togni Reagent II | Indole | 3-Trifluoromethylindole | 85 | [5] |
| Umemoto Reagent | 1,3-Dimethoxybenzene | 2,4-Dimethoxy-1-(trifluoromethyl)benzene | 70 | [2] | |
| Nucleophilic | Ruppert-Prakash | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 95 | [5] |
| Radical | Langlois Reagent | Caffeine | 8-Trifluoromethylcaffeine | 75 | [24][25] |
| CF₃I (Photoredox) | Styrene | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 82 | [21][22] |
Conclusion: Selecting the Right Tool for the Job
The field of trifluoromethylation has evolved significantly, offering a diverse toolkit for the modern chemist. For the electrophilic trifluoromethylation of a broad range of nucleophiles, Togni and Umemoto reagents are excellent choices, with Togni reagents often offering milder conditions. When targeting carbonyls and imines, the Ruppert-Prakash reagent remains the go-to for nucleophilic trifluoromethylation, provided anhydrous conditions are maintained. For transformations requiring radical pathways, particularly for arenes and heteroarenes, the Langlois reagent provides a cost-effective and robust option. Finally, for exquisitely mild and highly versatile radical trifluoromethylations, photoredox catalysis represents the state-of-the-art.
By understanding the underlying mechanisms and considering the specific requirements of your synthetic target, you can confidently select the optimal reagent to achieve your trifluoromethylation goals.
References
- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. Togni Reagent II - Enamine [enamine.net]
- 12. Umemoto Reagent I - Enamine [enamine.net]
- 13. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 20. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 21. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Chloro-2-iodobenzotrifluoride in the Synthesis of Drug Candidates: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of building blocks, halogenated benzotrifluorides are of paramount importance, serving as key precursors for a multitude of pharmaceutical agents. This guide provides an in-depth technical comparison of 5-Chloro-2-iodobenzotrifluoride against other halogenated alternatives, focusing on its efficacy in constructing complex molecular architectures relevant to modern drug discovery. We will explore the nuanced reactivity of this unique reagent, supported by experimental data, and illustrate its strategic application in the synthesis of key intermediates for targeted therapies.
The Unique Proposition of this compound: Exploiting Differential Halogen Reactivity
The chemical scaffold of this compound, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on a benzene ring, presents a compelling case for its utility in complex syntheses. The trifluoromethyl (CF3) group is a well-established bioisostere in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the true synthetic elegance of this molecule lies in the differential reactivity of its two halogen substituents.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[1] The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, allowing for highly selective activation of the C-I bond under standard cross-coupling conditions. This inherent chemoselectivity enables a stepwise and controlled functionalization of the aromatic ring, a crucial advantage when constructing highly decorated drug molecules.
This guide will use the synthesis of a key intermediate for the tyrosine kinase inhibitor, Nilotinib , as a central case study to illustrate the practical advantages of employing this compound over other commonly used precursors.
Case Study: Synthesis of a Key Nilotinib Intermediate
Nilotinib is a potent inhibitor of the Bcr-Abl kinase, approved for the treatment of chronic myeloid leukemia (CML). A pivotal intermediate in its synthesis is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline . Patent literature frequently describes a synthetic route commencing from 3-bromo-5-nitrobenzotrifluoride.[2][3] While effective, this route presents its own set of challenges. Here, we will compare this established method with a proposed, strategic pathway starting from this compound.
Established Route: The Bromo-Nitro Precursor
The conventional synthesis begins with the bromination and nitration of benzotrifluoride to yield 3-bromo-5-nitrobenzotrifluoride. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) or, more commonly, a copper-catalyzed Ullmann condensation with 4-methylimidazole, followed by the reduction of the nitro group to an amine.
While this pathway is viable, the Ullmann coupling can sometimes require harsh conditions and the subsequent reduction of the nitro group in the presence of other functional groups can sometimes lead to side reactions.
A Strategic Alternative: The this compound Approach
Leveraging the differential reactivity of the halogens in this compound allows for a more versatile and potentially more efficient synthetic strategy. The highly reactive C-I bond can be selectively targeted in a Sonogashira coupling to introduce an alkyne, which can then be further elaborated. The less reactive C-Cl bond remains intact for a subsequent transformation, such as a Buchwald-Hartwig amination.
References
A Comparative Guide to Palladium Catalysts for the Chemoselective Coupling of 5-Chloro-2-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-iodobenzotrifluoride in Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its utility stems from the presence of three distinct reactive sites: an electron-withdrawing trifluoromethyl group, a chloro substituent, and a highly reactive iodo substituent. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of various palladium catalyst systems for the chemoselective coupling at the C-I bond of this compound, offering insights into catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Cornerstone of Selectivity: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] The catalytic cycle for these reactions, while varying slightly depending on the specific coupling partners, generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination.
The chemoselectivity in the coupling of this compound is primarily dictated by the oxidative addition step. The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium(0) species. By carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve exclusive coupling at the iodo position, leaving the chloro group intact for subsequent transformations.
Comparative Analysis of Palladium Catalyst Systems
The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high yields and selectivity in the coupling of this compound. The ideal catalyst system should be highly active to ensure efficient reaction at the C-I bond while remaining inert towards the more robust C-Cl bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and aryl-alkenyl structures. For the coupling of this compound with various boronic acids, the selection of a suitable palladium catalyst and ligand is crucial.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Na₂CO₃ | Toluene/H₂O | 80-100 | Moderate to Good | A classic, versatile catalyst. May require higher temperatures and catalyst loadings. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | RT - 80 | Good to Excellent | Bulky, electron-rich biarylphosphine ligands like SPhos often lead to higher turnover numbers and can facilitate reactions at lower temperatures.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | THF or Dioxane | RT - 100 | Good to Excellent | XPhos is another highly effective biarylphosphine ligand, known for its ability to couple challenging substrates, including aryl chlorides at higher temperatures.[4] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | K₂CO₃ | DMF or Dioxane | 80-110 | Good | The dppf ligand can be effective, particularly for less sterically hindered substrates. |
| Pd/C | Palladium on Carbon | K₂CO₃ | DMA/H₂O | 80 | Good | A heterogeneous catalyst that offers the advantage of easy removal by filtration.[5] |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are highly recommended. These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition at the C-I bond. The use of a strong, non-nucleophilic base like K₃PO₄ is often beneficial.[6] While traditional catalysts like Pd(PPh₃)₄ can be effective, they may require more forcing conditions, potentially leading to side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling, which can be adapted and optimized for different boronic acids.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines.[7] The chemoselective amination of this compound at the C-I position requires a catalyst system that is active at temperatures low enough to avoid C-Cl bond activation.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | Moderate to Good | A second-generation catalyst system effective for a range of amines.[7] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | RT - 100 | Good to Excellent | XPhos-based catalysts are highly active and can often facilitate amination at room temperature for reactive substrates.[8] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-BuOH | 80-110 | Good to Excellent | RuPhos is another effective biarylphosphine ligand for C-N coupling. |
| [Pd(cinnamyl)Cl]₂ / tBuXPhos | tBuXPhos | NaOtBu | Toluene | 80-100 | Excellent | Pre-formed palladium precatalysts can offer enhanced reactivity and reproducibility. |
Expert Insights: For the Buchwald-Hartwig amination of this compound, the use of third-generation biarylphosphine ligands like XPhos is highly advantageous. These ligands, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create highly active catalysts that can operate under mild conditions, thus preserving the C-Cl bond.[9] The choice of base is also critical, with sodium tert-butoxide (NaOtBu) being a common and effective choice.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Add toluene, followed by this compound and morpholine.
-
Stir the mixture at 100 °C and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[10] Achieving high chemoselectivity in the Sonogashira coupling of this compound requires conditions that favor the palladium catalytic cycle over the copper-mediated Glaser coupling side reaction.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Key Observations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | RT - 60 | Good to Excellent | The classic Sonogashira catalyst system, generally reliable for aryl iodides.[11] |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Isopropanol | RT | Good to Excellent | A phosphine-ligated palladium source can improve catalyst stability and efficiency. |
| Pd(PPh₃)₄ | None (Copper-free) | Piperidine | Toluene | 80-100 | Good | Copper-free conditions can be advantageous to avoid homo-coupling of the alkyne, but may require higher temperatures. |
| Pd/C | CuI | Et₃N | DMF | 80-100 | Moderate to Good | A heterogeneous option, though potentially less active than homogeneous catalysts. |
Expert Insights: For the Sonogashira coupling of this compound, the traditional Pd(PPh₃)₂Cl₂/CuI system is a robust starting point. The reaction is typically performed at or near room temperature, which inherently favors selective reaction at the C-I bond. The choice of an amine base, such as triethylamine or diisopropylamine, is crucial as it also serves as a solvent in some cases. In instances where Glaser coupling is a significant side reaction, copper-free conditions can be employed, though this may necessitate higher reaction temperatures and a different palladium catalyst system. A study on the regioselective Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene demonstrated exclusive reaction at the less sterically hindered iodo positions, providing a strong precedent for the selective coupling of this compound.[1][12][13]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of this compound and phenylacetylene in THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Catalyst Selection
Caption: A simplified decision tree for initial palladium catalyst system selection.
Conclusion
The chemoselective functionalization of this compound is a readily achievable and highly valuable transformation in modern organic synthesis. The key to success lies in the judicious selection of the palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos offer superior performance, often enabling reactions under mild conditions with high yields and excellent chemoselectivity. For Sonogashira couplings, the traditional Pd(PPh₃)₂Cl₂/CuI system remains a reliable choice. The experimental protocols and comparative data presented in this guide provide a strong foundation for researchers to develop efficient and selective cross-coupling reactions with this versatile building block.
References
- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Trifluoromethylation: Benchmarking Key Synthesis Routes
Introduction: The Indispensable Trifluoromethyl Group
To researchers in medicinal chemistry, agrochemicals, and materials science, the trifluoromethyl (–CF₃) group is a powerful ally. Its unique electronic properties—strong electron-withdrawing character combined with high lipophilicity—confer remarkable enhancements to molecular properties. Incorporating a –CF₃ moiety can dramatically improve metabolic stability, receptor binding affinity, and bioavailability, making it a cornerstone of modern molecular design.[1] However, the direct and selective installation of this robust group presents a significant synthetic challenge.
This guide provides an in-depth, objective comparison of the three principal strategies for trifluoromethylation: nucleophilic , electrophilic , and radical pathways. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and present comparative data to empower chemists to select the optimal method for their specific synthetic challenge.
Decision Framework for Selecting a Trifluoromethylation Strategy
Choosing the correct trifluoromethylation strategy hinges on the electronic nature of the substrate and the desired bond formation. The following decision tree provides a high-level guide for navigating the primary synthesis routes.
Caption: A decision-making workflow for selecting the appropriate trifluoromethylation strategy based on substrate type.
Nucleophilic Trifluoromethylation: The Carbonyl Specialist
This approach involves the reaction of a trifluoromethyl anion (CF₃⁻) equivalent with an electrophilic substrate. It is the classic and most reliable method for trifluoromethylating carbonyl compounds and imines.
Causality Behind the Method: The high polarity of the carbonyl C=O bond makes the carbon atom highly electrophilic and thus susceptible to attack by a potent nucleophile like the CF₃⁻ anion. The challenge lies in generating this unstable anion. The most successful solution is the use of (trifluoromethyl)trimethylsilane (TMSCF₃), famously known as the Ruppert-Prakash reagent .[2][3] TMSCF₃ itself is not reactive, but in the presence of a nucleophilic activator (typically a fluoride source), it generates a transient, highly reactive trifluoromethyl anion.[4][5]
Mechanism of Activation:
Caption: Simplified mechanism of fluoride-initiated nucleophilic trifluoromethylation of a carbonyl compound.
Performance Data: Nucleophilic Trifluoromethylation of Aldehydes
The choice of catalyst and solvent significantly impacts reaction efficiency. DMF is often a superior solvent to THF for these reactions.[6]
| Substrate | Reagent | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| Benzaldehyde | TMSCF₃ | TBAF (10%) | THF | ~95% | [7] |
| Benzaldehyde | TMSCF₃ | K₂CO₃ (10%) | DMF | 99% | [4] |
| 4-Nitrobenzaldehyde | TMSCF₃ | K₂CO₃ (10%) | DMF | 99% | [4] |
| 4-Methoxybenzaldehyde | TMSCF₃ | CsF (10%) | DME | >90% | [8] |
Experimental Protocol: Trifluoromethylation of Benzaldehyde with TMSCF₃
This protocol details a standard procedure using a fluoride initiator.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol, 1.2 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol, 0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (N₂ or Ar)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and cool to room temperature under an inert atmosphere.[6]
-
To the flask, add anhydrous THF (5 mL) and benzaldehyde (1.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.2 mmol) to the stirred solution via syringe.
-
Add the TBAF solution (0.1 mL, 0.1 mmol) dropwise. A color change may be observed.
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 1M HCl. This also deprotects the intermediate TMS ether.[4]
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired trifluoromethylated alcohol.
Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
This strategy employs reagents that deliver a trifluoromethyl cation (CF₃⁺) equivalent to nucleophilic substrates such as enolates, electron-rich arenes/heteroarenes, and thiols.[7] This approach dramatically expands the scope beyond carbonyls.
Causality Behind the Method: The development of stable, yet reactive, electrophilic trifluoromethylating agents was a major breakthrough. The most prominent are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[2][9] These reagents feature a polarized bond to the CF₃ group, rendering it susceptible to attack by nucleophiles. They are generally bench-stable and commercially available, making them highly accessible.[7]
Performance Data: Electrophilic Trifluoromethylation of Indole and β-Ketoesters
Electrophilic reagents are particularly effective for the C-H functionalization of electron-rich heterocycles like indole and for the α-trifluoromethylation of β-ketoesters.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Indole | Togni Reagent II | DCM, r.t. | ~80-90% | [7] |
| 1-Methylindole | Togni Reagent I | Zn(OTf)₂, DCE, 60°C | 84% | [10] |
| Ethyl 2-oxocyclohexanecarboxylate | Umemoto Reagent | CH₃CN, -43°C to r.t., DBU | 85% | [2] |
| 2-Methyl-1-indanone-2-carboxylate | Togni Reagent I | Phase-transfer catalysis | 67% | [2] |
Experimental Protocol: C-H Trifluoromethylation of Indole with Togni's Reagent
This protocol describes the direct trifluoromethylation of indole at the C3 position.
Materials:
-
Indole (1.0 mmol, 1.0 eq)
-
Togni's Reagent II (1.2 mmol, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard inert atmosphere glassware (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole (1.0 mmol) and anhydrous DCM (5 mL).
-
Add Togni's Reagent II (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-trifluoromethylindole.[7]
Radical Trifluoromethylation: A Modern and Versatile Approach
In this pathway, a trifluoromethyl radical (CF₃•) is generated and reacts with the substrate. This strategy is exceptionally versatile, enabling the trifluoromethylation of a vast range of substrates, particularly arenes and heteroarenes, often under mild conditions.[11]
Causality Behind the Method: The trifluoromethyl radical is a neutral, yet electrophilic, species that readily adds to electron-rich systems. The key is its efficient generation from stable precursors. Two dominant methods have emerged:
-
Oxidative Generation: Using an inexpensive and stable salt like sodium triflinate (CF₃SO₂Na, Langlois' reagent ) with a chemical oxidant (e.g., tBuOOH, K₂S₂O₈).[12][13]
-
Photoredox Catalysis: Using a photocatalyst (e.g., Ru or Ir complexes) that, upon irradiation with visible light, initiates a single-electron transfer (SET) process to generate the CF₃• radical from a suitable precursor (e.g., CF₃I, CF₃SO₂Cl, or even Togni's reagent).[14][15] This approach is prized for its exceptionally mild conditions.
Performance Data: Radical Trifluoromethylation of Heterocycles
Radical methods excel at the direct C-H functionalization of heterocycles, a critical transformation in drug discovery.
| Substrate | Reagent / Method | Conditions | Yield (%) | Reference |
| Indole | CF₃SO₂Na, K₂S₂O₈, Glucose | H₂O/DCM, r.t. | 95% | [16] |
| N-Boc-Pyrrole | CF₃SO₂Cl, Ru(phen)₃Cl₂ | Visible light, DBU, CH₃CN | 87% | [14] |
| Caffeine | CF₃SO₂Na, Ag₂O, K₂S₂O₈ | H₂O/DCE, 80°C | 82% | [12] |
| Melatonin | CF₃SO₂Na, CuSO₄, tBuOOH | DMA, 85°C | 68% |
Experimental Protocol: Metal-Free Trifluoromethylation of Indole with Langlois' Reagent
This protocol provides a sustainable, metal-free approach for C2-trifluoromethylation.
Materials:
-
Indole (0.5 mmol, 1.0 eq)
-
Sodium Triflinate (CF₃SO₂Na) (1.5 mmol, 3.0 eq)
-
Potassium Persulfate (K₂S₂O₈) (1.0 mmol, 2.0 eq)
-
Glucose (0.5 mmol, 1.0 eq)
-
Dichloromethane (DCM) and Water
Procedure:
-
To a round-bottom flask, add indole (0.5 mmol), sodium triflinate (1.5 mmol), potassium persulfate (1.0 mmol), and glucose (0.5 mmol).
-
Add a solvent mixture of DCM (2 mL) and water (2 mL).
-
Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 2-trifluoromethylindole.[16]
Comparative Analysis: Choosing Your Reagent
The optimal choice of reagent depends on a multifactorial analysis of the substrate, desired outcome, and practical considerations like cost and safety.
| Feature | Nucleophilic (Ruppert-Prakash) | Electrophilic (Togni/Umemoto) | Radical (Langlois/Photoredox) |
| CF₃ Polarity | "CF₃⁻" (Nucleophile) | "CF₃⁺" (Electrophile) | "CF₃•" (Radical) |
| Typical Substrates | Aldehydes, Ketones, Imines | Enolates, Arenes, Alkenes, Thiols | Arenes, Heteroarenes, Alkenes |
| Key Advantages | High yields for carbonyls, well-established | Broad substrate scope, bench-stable reagents | Excellent for C-H functionalization, mild conditions (photoredox), inexpensive reagent (Langlois) |
| Key Limitations | Limited to electrophilic substrates, moisture sensitive, requires activator | Can be expensive, may require harsher conditions than photoredox methods | Can have regioselectivity issues, may require oxidant or photocatalyst setup |
| Reagent Cost | Moderate | High | Low (Langlois) to High (Photocatalysts) |
| Safety/Handling | Moisture sensitive, handle under inert gas | Generally stable solids | Langlois' reagent is a stable solid; some radical initiators are peroxides |
Conclusion
The synthesis of trifluoromethylated compounds has evolved from a niche challenge to a well-developed field with a diverse toolkit. Nucleophilic trifluoromethylation with the Ruppert-Prakash reagent remains the gold standard for converting carbonyls and imines. For a broader range of nucleophilic partners, including C-H functionalization of electron-rich systems, electrophilic reagents developed by Togni and Umemoto provide powerful and accessible solutions. Finally, the rise of radical trifluoromethylation , particularly through photoredox catalysis and the use of the economical Langlois' reagent, has opened new frontiers for late-stage C-H functionalization under remarkably mild conditions. By understanding the fundamental reactivity and practical limitations of each approach, the modern chemist is well-equipped to strategically deploy the –CF₃ group to accelerate discovery in science.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 8. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 13. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Assessment of 5-Chloro-2-iodobenzotrifluoride
The Imperative of Purity for a Key Synthetic Building Block
5-Chloro-2-iodobenzotrifluoride is a versatile halogenated aromatic compound, frequently employed as a key building block in the synthesis of complex molecules.[1][2] Its trifluoromethyl and halogen functionalities provide unique reactivity for creating innovative chemical structures, particularly in the development of pharmaceuticals and agrochemicals.[1] However, the synthetic utility of this intermediate is directly contingent on its purity. The presence of impurities, even in trace amounts, can have cascading negative effects on downstream processes, influencing reaction reproducibility, the formation of unwanted by-products, and the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[3]
Ensuring the quality of pharmaceutical intermediates is a cornerstone of Good Manufacturing Practice (GMP) and is essential for producing safe and effective medications.[4][5] This guide, therefore, moves beyond simple protocol recitation to offer a comparative analysis of orthogonal analytical techniques, grounding each method in the principles of analytical science to build a self-validating system for purity assessment.
Characterizing the Impurity Landscape
Effective purity assessment begins with an understanding of what impurities might be present. The impurity profile of this compound is typically derived from its synthesis pathway. Common impurities can be categorized as follows:
-
Starting Materials & Reagents: Unreacted precursors or residual reagents used in the synthesis.
-
Isomeric Impurities: Positional isomers, such as 2-chloro-5-iodobenzotrifluoride, which can have similar physical properties, making them challenging to separate.[1]
-
Reaction By-products: Compounds formed from side reactions or incomplete conversions, such as mono-chlorodifluoromethylbenzene derivatives.[6]
-
Degradation Products: Impurities formed during storage or processing.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
A multi-faceted analytical approach is therefore not just recommended but necessary to detect and quantify this diverse range of potential contaminants.
Orthogonal Analytical Strategies for Purity Determination
No single analytical method can provide a complete picture of a compound's purity. We will compare three powerful, commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method, or combination of methods, is driven by the specific information required and the physicochemical properties of the analyte and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the premier technique for analyzing volatile and thermally stable compounds. Given the nature of this compound, this method is exceptionally well-suited for identifying and quantifying residual solvents and volatile organic impurities that may be present from the manufacturing process.[7][8] The mass spectrometer detector provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds.
Caption: Workflow for GC-MS analysis of this compound.
-
Instrumentation: A Gas Chromatograph equipped with a single quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is ideal.[7]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve and dilute in 100 mL of HPLC-grade methanol to a final concentration of 100 µg/mL.[7]
-
-
Chromatographic Conditions:
-
Column: Agilent J&W HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9][10]
-
Injector Temperature: 280 °C.[10]
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
Injection Volume: 1 µL (split ratio 50:1).[9]
-
-
Mass Spectrometer Conditions:
-
Data Analysis: Purity is determined by calculating the relative peak area of the main compound against the total area of all detected peaks in the chromatogram.[11] Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a cornerstone technique in pharmaceutical quality control due to its versatility, precision, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal for separating the main component from non-volatile impurities and closely related isomers. The method's trustworthiness is established through rigorous validation, assessing parameters like specificity, linearity, accuracy, and precision.[12]
Caption: Workflow for HPLC analysis of this compound.
-
Instrumentation: An HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[13][14]
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile (ACN) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[13]
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase column (e.g., Platisil ODS-C18, 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[14]
-
Mobile Phase B: Acetonitrile (ACN).[14]
-
Gradient Program: 10-95% B over 30 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 254 nm.[15]
-
Injection Volume: 10 µL.[14]
-
-
System Suitability: Before sample analysis, inject a resolution mixture or the sample itself six times. The system is deemed suitable if the relative standard deviation (%RSD) for the main peak area is ≤ 2.0%, and the tailing factor is ≤ 1.5.[16]
-
Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is an exceptionally powerful tool that provides detailed structural information. For fluorinated compounds like this compound, ¹⁹F NMR is particularly insightful, offering a clean spectrum with minimal background interference and high sensitivity to the electronic environment of the fluorine atoms.[17][18] Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte itself; instead, it uses a certified internal standard.[13][18]
Caption: Workflow for qNMR analysis of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher) with a fluorine-capable probe.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~20 mg of a certified internal standard (e.g., benzotrifluoride, if not expected as an impurity) into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (¹⁹F Observe):
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): ≥ 8, to ensure adequate signal-to-noise ratio.
-
Proton Decoupling: Apply during acquisition for simplified spectra.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signal for the -CF₃ group of the analyte and the signal for the -CF₃ group of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of nuclei per signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Comparative Summary and Data
The selection of an analytical technique should be guided by its strengths in detecting the most likely impurities for a given sample.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds with mass-based detection.[13] | Differential partitioning between liquid and stationary phases.[13] | Signal intensity is directly proportional to the number of nuclei.[18] |
| Primary Use Case | Residual solvents, volatile impurities, definitive identification. | General purity, non-volatile impurities, isomeric separation. | Absolute quantification, structural confirmation, purity of reference standards. |
| Sensitivity | Very High (ppm to ppb) | High (ppm) | Moderate (typically >0.1%)[13] |
| Sample Type | Volatile & Thermally Stable | Broad Applicability | Soluble |
| Destructive? | Yes | No (can be collected) | No |
| Throughput | Moderate | High | Low to Moderate |
Table 2: Hypothetical Purity Data for Commercial this compound Batches
| Sample ID | Purity by GC-MS (Area %) | Purity by HPLC (Area %) | Purity by ¹⁹F qNMR (%) | Key Impurities Detected |
| Source A | 99.6% | 99.5% | 99.4% | 0.3% Dichloromethane (GC-MS), 0.1% Isomer (HPLC) |
| Source B | 98.8% | 98.5% | 98.6% | 0.5% Toluene (GC-MS), 0.7% Isomer (HPLC) |
| In-House Std. | >99.9% | >99.9% | 99.9% (Assigned) | No significant impurities detected |
This data is illustrative and serves to demonstrate how different methods can highlight different impurity types.
Conclusion and Authoritative Recommendation
A robust and trustworthy assessment of the purity of commercially available this compound cannot rely on a single analytical technique. As a Senior Application Scientist, my recommendation is to employ an orthogonal approach that leverages the strengths of multiple methods.
-
Initial Screening (GC-MS): All incoming batches should be screened by GC-MS. This provides a rapid and highly sensitive check for residual solvents and other volatile impurities that are common process-related contaminants.
-
Primary Purity Assay (HPLC): A validated, stability-indicating HPLC method should be the primary tool for routine quality control. It provides excellent quantification of the main component, isomeric impurities, and other non-volatile species.[4]
-
Definitive Quantification (qNMR): For establishing a primary reference standard or in cases of dispute, ¹⁹F qNMR is the authoritative method. Its status as a primary ratio method provides a direct and highly accurate measure of purity without reliance on the analyte's own standard.[13]
By integrating these techniques, researchers and drug development professionals can build a comprehensive quality control strategy.[5] This ensures that the this compound used in their critical synthetic pathways is of documented and reliable purity, safeguarding the integrity of their research and the quality of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Customized this compound Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. qualityfwd.com [qualityfwd.com]
- 6. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC–MS/MS and GC–MS based phytochemical perspectives and antimicrobial effects of endophytic fungus Chaetomium ovatoascomatis isolated from Euphorbia milii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Economic Analysis of 5-Chloro-2-iodobenzotrifluoride in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. This guide provides an in-depth economic and technical analysis of 5-Chloro-2-iodobenzotrifluoride, a key building block in the synthesis of complex pharmaceutical and agrochemical compounds. We will objectively compare its performance with viable alternatives, supported by experimental data and process considerations, to empower you in making informed decisions for large-scale synthesis.
Introduction: The Strategic Importance of Trifluoromethylated Building Blocks
The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable precursor for introducing the 4-chloro-2-(trifluoromethyl)phenyl moiety, a common structural motif in numerous pharmaceuticals. Its utility primarily lies in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.
However, the choice of the halogen in the aryl halide starting material presents a classic trade-off between reactivity and cost. This guide will dissect this trade-off, providing a comprehensive analysis of this compound in comparison to its bromo- and chloro-analogs.
The Contenders: A Head-to-Head Comparison
The primary alternatives to this compound for introducing the desired structural unit are its corresponding bromide and chloride derivatives:
-
5-Chloro-2-bromobenzotrifluoride
-
5-Chloro-2-chlorobenzotrifluoride
The fundamental difference between these reagents lies in the carbon-halogen (C-X) bond strength, which dictates their reactivity in the often rate-determining oxidative addition step of cross-coupling reactions. The generally accepted reactivity trend is: C-I > C-Br > C-Cl . This higher reactivity of the iodide often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, but typically at a higher procurement cost[1][2].
Economic Analysis: A Deep Dive into Large-Scale Synthesis Costs
A comprehensive economic analysis of a large-scale synthesis extends beyond the initial price of the starting materials. It must encompass the entire process, including catalyst and ligand costs, reaction efficiency, cycle times, and downstream processing.
Starting Material Cost Comparison
While bulk pricing for specialty chemicals like this compound is typically subject to negotiation with suppliers, we can extrapolate from publicly available lab-scale pricing to understand the relative cost differences.
| Compound | CAS Number | Representative Lab-Scale Price (per 100g) | Estimated Bulk Price (per kg) |
| This compound | 23399-77-1 | ~$75.90[3] | High |
| 5-Chloro-2-bromobenzotrifluoride | 445-01-2 | ~$50-60 | Medium |
| 5-Chloro-2-chlorobenzotrifluoride | 50593-79-8 | ~$30-40 | Low |
Disclaimer: Estimated bulk prices are for illustrative purposes and will vary based on supplier, quantity, and market conditions. It is crucial to obtain quotes from multiple suppliers for an accurate cost assessment.
The trend is clear: the iodide is the most expensive, followed by the bromide, with the chloride being the most economical starting material. This initial cost disparity, however, does not tell the whole story.
Catalyst and Ligand Costs: A Significant Contributor
Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis. The cost of the palladium catalyst and the associated phosphine ligands can be a significant driver of the overall process cost, especially on a large scale.
| Catalyst / Ligand | Representative Lab-Scale Price (per 10g) | Estimated Bulk Price (per 100g) |
| Palladium(II) Acetate (Pd(OAc)₂) | ~$525.00[3] | ~$4,000 - $5,000 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ~$768.00 | ~$6,000 - $7,000 |
| XPhos | ~$205.00[1] | ~$1,500 - $2,000 |
| SPhos | ~$250.00 | ~$1,800 - $2,300 |
The higher reactivity of this compound can often allow for lower catalyst loadings (e.g., 0.1-0.5 mol%) compared to its bromo (0.5-2 mol%) and especially its chloro (1-5 mol% or higher) counterparts. This reduction in catalyst usage can partially offset the higher initial cost of the iodide. Furthermore, the milder reaction conditions required for the iodide may lead to longer catalyst lifetimes and higher turnover numbers (TONs), further improving the overall process economics.
Process Efficiency and Throughput
The choice of aryl halide has a direct impact on key process parameters that influence the overall cost-effectiveness of a synthesis.
| Parameter | This compound | 5-Chloro-2-bromobenzotrifluoride | 5-Chloro-2-chlorobenzotrifluoride |
| Reaction Time | Short | Moderate | Long |
| Reaction Temperature | Low to Moderate | Moderate to High | High |
| Catalyst Loading | Low | Moderate | High |
| Typical Yield | High | Good to High | Moderate to Good |
| Process Robustness | High | Moderate | Lower (more sensitive to conditions) |
Shorter reaction times and higher throughput are significant advantages in a manufacturing setting, as they allow for more batches to be produced in the same equipment, reducing capital and operational costs per kilogram of product.
Experimental Data and Protocols: A Case Study in Suzuki-Miyaura Coupling
To provide a practical comparison, let's consider a representative large-scale Suzuki-Miyaura reaction to synthesize a biaryl intermediate, a common transformation in pharmaceutical synthesis.
Reaction Workflow
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-iodobenzotrifluoride
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1), a halogenated aromatic compound common in synthetic chemistry and drug development. The protocols outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic waste.[1][2] Due to the presence of chlorine, iodine, and fluorine atoms, specific segregation and disposal pathways are required to prevent environmental contamination and to manage the hazardous byproducts of degradation or incineration.[3][4]
Part 1: Hazard Profile and Immediate Safety Considerations
Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary personal protective equipment (PPE) and handling precautions.
Chemical and Physical Properties A summary of key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 23399-77-1 | [5] |
| Molecular Formula | C₇H₃ClF₃I | [5] |
| Molecular Weight | 306.45 g/mol | [5][6] |
| Appearance | Colorless or White to Yellow Liquid or Solid | |
| Melting Point | 29-31 °C | [7] |
| Flash Point | >110 °C | [7] |
Hazard Classification The compound is classified as hazardous under the OSHA Hazard Communication Standard.[8][9] The primary health and environmental hazards are summarized in the following table.
| Hazard Statement | GHS Code | Description | Source |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects. | [10] |
| Causes skin irritation | H315 | Direct contact may cause skin irritation. | [10][11] |
| Causes serious eye irritation | H319 | Direct contact can cause significant eye irritation. | [10] |
| May cause respiratory irritation | H335 | Inhalation of vapors or dust may irritate the respiratory tract. | [10][12] |
| May cause long lasting harmful effects to aquatic life | H413 | Release into the environment should be avoided. |
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound, including waste, inside a certified chemical fume hood to minimize inhalation exposure.[8][12] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][8]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation.
Step 1: Waste Segregation
The fundamental rule for disposing of this compound is to classify it as halogenated organic waste .[1][14]
-
Action: Collect all waste containing this compound (e.g., residual solid, solutions, contaminated materials) in a dedicated hazardous waste container labeled "Halogenated Organic Waste."[14][15]
-
Causality: Halogenated wastes require specific high-temperature incineration with flue gas scrubbing to manage the formation of acid gases like HCl and HF.[16] Mixing them with non-halogenated waste streams contaminates the entire batch, needlessly increasing disposal costs and complexity.[2] Under no circumstances should this chemical be disposed of down a sink or in regular trash.[14]
Step 2: Containerization and Labeling
Proper containment is critical to prevent leaks and ensure safe transport.
-
Action: Use a chemically compatible, leak-proof container with a secure, threaded cap.[14] The container must be clearly and accurately labeled.
-
Labeling Requirements: The label must include:
-
Causality: Accurate labeling is a regulatory requirement and provides critical safety information for waste handlers and disposal facility personnel, ensuring they can manage the waste appropriately.
Step 3: Managing Spills and Contaminated Materials
Accidents involving spills must be handled promptly and correctly to prevent exposure and environmental release.
-
Action:
-
Evacuate non-essential personnel from the immediate area.[12]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or silica gel.[4][8]
-
Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them into your designated "Halogenated Organic Waste" container.[4][12]
-
Decontaminate the spill area and launder any contaminated clothing before reuse.[12]
-
-
Causality: Using inert absorbents prevents any unintended chemical reactions. Containing the spill and cleanup materials as halogenated waste ensures the entire hazardous stream is disposed of correctly.
Step 4: Storage and Final Disposal
Waste must be stored safely pending pickup by a licensed disposal service.
-
Action:
-
Keep the waste container tightly closed except when adding waste.[8][14]
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area or central storage facility.[16]
-
Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[15][16]
-
-
Causality: The final and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[16] This process ensures the complete destruction of the molecule, minimizing its environmental impact.
Part 3: Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemwhat.com [chemwhat.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. capotchem.cn [capotchem.cn]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 5-Chloro-2-iodobenzotrifluoride: Essential Safety Protocols and Operational Plans
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1) is a halogenated aromatic compound, a class of chemicals known for its utility in synthesis but also for requiring meticulous handling due to potential hazards.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's specific risks is critical. This compound is classified with the signal word "Warning" and is associated with specific hazard statements.
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H413: May cause long lasting harmful effects to aquatic life.
Structurally related halogenated aromatic compounds are also known to cause skin and respiratory irritation.[2][3][4] Therefore, our safety protocols must be designed to mitigate risks of ingestion, eye contact, skin contact, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the mandatory PPE for handling this compound, grounded in established safety standards for halogenated compounds.[5][6][7]
| Protection Type | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards). A face shield should be worn over goggles when there is a significant splash hazard.[7][8] | Prevents direct contact with the eyes, mitigating the risk of serious eye irritation (H319). The trifluoromethyl group can enhance the compound's irritant properties. |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves, inspected for integrity before each use.[9] Consider double-gloving for extended procedures. Clothing: A flame-resistant lab coat or chemical-resistant coveralls. | Prevents skin contact, which can lead to irritation. Halogenated compounds can be absorbed through the skin, making a robust barrier essential.[1] |
| Respiratory Protection | All handling of the solid or its solutions must occur in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[5][7][10] | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation. The fume hood provides the primary engineering control to capture emissions at the source. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is paramount for safety and reproducibility. This plan covers the entire lifecycle of the chemical within the laboratory, from receipt to disposal.
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5] Pay close attention to sections on hazards, first aid, and emergency procedures.
-
Designate a Work Area: All handling must be conducted within a certified chemical fume hood to control vapor exposure.[5] Ensure the work area is clean, uncluttered, and equipped with an emergency eyewash station and safety shower.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood before introducing the chemical.
-
Don Appropriate PPE: Equip yourself with the full PPE ensemble as detailed in the table above.
-
Weighing and Transfer: This compound may be a solid or liquid. Carefully weigh or measure the required amount within the fume hood. Use tools like spatulas or pipettes that minimize the generation of dust or aerosols.
-
Performing the Reaction: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.[5]
-
Monitoring: Be vigilant for any signs of exposure or spills. If you feel unwell or notice any irritation, cease work immediately and seek medical attention if necessary.
-
Decontaminate Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[5]
-
Clean Work Surfaces: Wipe down the interior surfaces of the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and its associated waste is a critical environmental and regulatory responsibility. Halogenated organic compounds are considered hazardous waste and require special handling.[5][11]
-
Waste Segregation: All waste containing this compound (including residual solid, solutions, and contaminated materials like gloves and wipes) must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.
-
Containerization: Use a robust, leak-proof, and clearly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[5][11]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The standard and most effective method for destroying halogenated aromatic compounds is high-temperature incineration by a licensed hazardous waste management facility.[11]
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from initial planning to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
